molecular formula C17H16N2O3S B2997197 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole CAS No. 321999-02-4

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B2997197
CAS No.: 321999-02-4
M. Wt: 328.39
InChI Key: HYAKUPWZFHYHNE-UHFFFAOYSA-N
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Description

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is a chemical compound with the molecular formula C17H16N2O3S and a molecular weight of 328.39 g/mol. This 1-(phenylsulfonyl)-1H-pyrazole derivative is of significant interest in medicinal chemistry and antiviral research, particularly in the development of agents against viruses of the Flaviviridae family . The core 1-(phenylsulfonyl)-1H-pyrazole structure is a recognized pharmacophore, a key component of molecules designed to inhibit the replication of pathogenic RNA viruses . Structural analogs of this compound have demonstrated potent and selective activity against significant human and animal pathogens, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), with efficacy comparable to or better than the reference inhibitor ribavirin . The phenoxyethyl substitution at the 5-position of the pyrazole ring is a critical structural feature that contributes to the compound's biological activity and interaction with viral targets . This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Safety Data Sheet (SDS) before use and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAKUPWZFHYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-phenylsulfonyl-5-substituted pyrazole derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenylsulfonyl-5-Substituted Pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide focuses on a specific, highly significant subclass: 1-phenylsulfonyl-5-substituted pyrazole derivatives. The strategic placement of a phenylsulfonyl group at the N-1 position and variable substituents at the C-5 position has given rise to compounds with remarkable biological activities, most notably as selective cyclooxygenase-2 (COX-2) inhibitors.[5] This document provides a comprehensive review for researchers and drug development professionals, detailing the synthetic methodologies for creating these molecules, exploring their diverse therapeutic applications from anti-inflammatory to anticancer agents, and dissecting their structure-activity relationships (SAR). We will delve into the causality behind experimental designs, present detailed protocols, and summarize key data to provide a field-proven perspective on this important chemical class.

Introduction: The Significance of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of modern drug discovery, with the pyrazole ring—a five-membered ring with two adjacent nitrogen atoms—being a particularly fruitful scaffold.[4][6][7] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[1]

The focus of this guide, the 1-phenylsulfonyl-5-substituted pyrazole framework, gained prominence with the discovery of Celecoxib (SC-58635), a potent and selective COX-2 inhibitor.[5] This discovery highlighted two critical structural features:

  • The 1-Phenylsulfonyl Moiety: The benzenesulfonamide group is a key pharmacophore responsible for the selective inhibition of the COX-2 isozyme. It anchors the molecule within a specific side pocket of the COX-2 enzyme active site, an interaction not as favorable in the closely related COX-1 enzyme.[5]

  • The 5-Substituent: The nature of the group at the C-5 position is crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies have shown that aryl groups at this position are particularly effective for COX-2 inhibition.[5][8]

This guide will systematically explore the synthesis of these targeted pyrazoles, their validated biological activities, and the critical structural nuances that govern their therapeutic potential.

Synthetic Methodologies

The construction of the 1-phenylsulfonyl-5-substituted pyrazole core is most commonly achieved through a classical Knorr-type cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with the appropriately substituted phenylsulfonylhydrazine.

General Synthetic Workflow

The primary route involves a two-step process: the formation of a 1,3-diketone, followed by cyclization with 4-sulfonamidophenylhydrazine (or a related hydrazine). The choice of reactants allows for the introduction of desired substituents at the C-3 and C-5 positions of the pyrazole ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A Substituted Acetophenone (Precursor for C5-substituent) D 1,3-Diketone Intermediate A->D  Claisen Condensation B Ester / Acid Chloride (Precursor for C3-substituent) B->D C 4-Sulfonamidophenylhydrazine (Source of N1-Phenylsulfonyl) E 1-Phenylsulfonyl-3,5-disubstituted Pyrazole Derivative C->E D->E  Cyclocondensation  (Knorr Synthesis)

Caption: General synthetic workflow for 1-phenylsulfonyl pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib), a benchmark for this class of compounds.[5] This serves as a self-validating system, as the expected outcome is a well-characterized therapeutic agent.

Step 1: Synthesis of the 1,3-Diketone Intermediate (1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione)

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.2 equivalents) and 200 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add 4'-methylacetophenone (1.0 equivalent) dropwise, followed by ethyl trifluoroacetate (1.1 equivalents).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The sodium methoxide acts as a strong base to deprotonate the acetophenone, forming an enolate which then attacks the electrophilic carbonyl of the ethyl trifluoroacetate in a Claisen condensation.

  • Workup: Quench the reaction by adding 100 mL of 1N HCl. Separate the organic layer, and extract the aqueous layer twice with MTBE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude diketone is often used in the next step without further purification.

Step 2: Cyclocondensation to Form the Pyrazole Ring (Celecoxib)

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 1,3-diketone from Step 1 in 100 mL of absolute ethanol.

  • Addition of Hydrazine: Add 4-sulfamylphenylhydrazine hydrochloride (1.05 equivalents) to the solution.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours. A precipitate should form as the reaction proceeds.

    • Causality: The hydrazine undergoes a condensation reaction with the diketone. One nitrogen atom attacks one carbonyl, and the other nitrogen attacks the second carbonyl, leading to cyclization and dehydration to form the stable aromatic pyrazole ring. The reaction is regioselective due to the differential reactivity of the two carbonyl groups.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. Recrystallize the crude solid from a mixture of ethanol and water to yield pure Celecoxib as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The melting point should be consistent with reported values.

Biological Activities and Therapeutic Targets

While best known as anti-inflammatory agents, 1-phenylsulfonyl-5-substituted pyrazoles exhibit a wide range of biological activities, making them a versatile scaffold for drug development.

Cyclooxygenase-2 (COX-2) Inhibition

The primary and most studied activity of this class is the selective inhibition of COX-2.[5] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Inhibitor 1-Phenylsulfonyl Pyrazoles (e.g., Celecoxib) Inhibitor->COX2  Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by 1-phenylsulfonyl pyrazoles.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[9] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.[10][11] For the 1-phenylsulfonyl subclass, anticancer activity is often linked to their COX-2 inhibitory function, as COX-2 is overexpressed in many tumors and promotes angiogenesis and tumor growth. However, other mechanisms, such as the inhibition of specific protein kinases or the induction of apoptosis, are also being explored.[9]

Antimicrobial and Antifungal Activities

Various pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13][14][15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Research into 1-phenylsulfonyl pyrazoles has identified compounds with moderate to potent activity against strains like Staphylococcus aureus and Escherichia coli.[15][16]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is paramount for designing more effective and safer drugs. Extensive SAR studies have been conducted on this pyrazole class.[5][17]

Core Scaffold Analysis

The diagram below summarizes the key SAR findings for this scaffold, primarily in the context of COX-2 inhibition.

Caption: Key structure-activity relationship points for COX-2 inhibition.

  • N-1 Position: The para-sulfonamide (-SO₂NH₂) group on the N-1 phenyl ring is the single most important feature for high COX-2 selectivity.[5] It forms crucial hydrogen bonds within a hydrophilic side pocket of the COX-2 active site, which is sterically hindered in COX-1 by the presence of isoleucine instead of valine.

  • C-3 Position: Small, lipophilic, and electron-withdrawing groups like trifluoromethyl (-CF₃) or methyl (-CH₃) are well-tolerated and often lead to high potency.

  • C-5 Position: A substituted phenyl ring at this position is generally required for high activity. Para-substitution on this phenyl ring with small groups like methyl (-CH₃) or halogens enhances binding within a hydrophobic region of the enzyme active site.[5][8]

Quantitative SAR Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities for a series of 1,5-diarylpyrazole derivatives, illustrating the SAR principles discussed. The data is adapted from the seminal work leading to the discovery of Celecoxib.[5]

Compound IDC5-Aryl Substituent (R¹)C3-Substituent (R²)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-Methylphenyl-CF₃150.04375
Analog 1Phenyl-CF₃7.90.05158
Analog 24-Fluorophenyl-CF₃130.05260
Analog 34-Methoxyphenyl-CF₃>1000.14>714
Analog 44-Methylphenyl-CH₃1.70.237.4

Data shows that a 4-methylphenyl group at C5 combined with a trifluoromethyl group at C3 provides an excellent balance of high potency and selectivity for COX-2.

Future Perspectives and Conclusion

The 1-phenylsulfonyl-5-substituted pyrazole scaffold has proven to be an exceptionally valuable framework in medicinal chemistry. While its success is cemented by the development of selective COX-2 inhibitors like Celecoxib, the therapeutic potential of this class is far from exhausted.

Future research directions include:

  • Novel Therapeutic Targets: Exploring the activity of this scaffold against other targets, such as various protein kinases, to develop new anticancer agents with novel mechanisms of action.

  • Hybrid Molecules: Designing hybrid drugs that combine the pyrazole core with other pharmacophores to create multi-target agents, potentially for treating complex diseases like cancer or neuroinflammatory disorders.

  • Improved Pharmacokinetics: Fine-tuning substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties, leading to drugs with better safety profiles and more convenient dosing regimens.

References

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The Therapeutic Potential of Phenoxyethyl Pyrazole Sulfonyl Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The convergence of the pyrazole core, a privileged scaffold in medicinal chemistry, with the pharmacologically significant sulfonamide group has given rise to a class of compounds with profound biological activity. This technical guide focuses on a specific subset: phenoxyethyl pyrazole sulfonyl derivatives. We will dissect their synthesis, explore their multifaceted biological activities, primarily focusing on anticancer and antimicrobial applications, and elucidate the critical structure-activity relationships that govern their efficacy. This document serves as a comprehensive resource for researchers and scientists, providing not only a review of existing data but also detailed experimental protocols and mechanistic insights to guide future drug development efforts.

The Pyrazole Sulfonyl Scaffold: A Foundation for Potent Bioactivity

The pyrazole ring system is a five-membered heterocycle that is a cornerstone in the design of therapeutic agents. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the potent anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] The sulfonamide moiety is equally renowned, forming the basis of sulfa drugs, a class of antibiotics that function by inhibiting folic acid synthesis in bacteria.[3][4]

The combination of these two pharmacophores into a single molecular entity creates a powerful scaffold. The phenoxyethyl linker adds a layer of structural diversity and can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding the interplay between these three components is key to designing novel derivatives with enhanced potency and selectivity.

General Synthetic Strategy

The synthesis of phenoxyethyl pyrazole sulfonyl derivatives typically follows a multi-step pathway that allows for diversification at key positions. The general approach involves the construction of the pyrazole core, followed by the introduction of the sulfonyl and phenoxyethyl moieties.

G cluster_synthesis Synthetic Workflow A Starting Materials (e.g., 1,3-Dicarbonyl Compounds) C Pyrazole Core Formation (Cyclocondensation) A->C B Hydrazine Derivative B->C D Introduction of Phenoxyethyl Group C->D Alkylation E Sulfonylation Reaction (Reaction with Aryl Sulfonyl Chloride) D->E Sulfonamide Formation F Final Phenoxyethyl Pyrazole Sulfonyl Derivative E->F

Caption: Generalized synthetic workflow for phenoxyethyl pyrazole sulfonyl derivatives.

This modular synthesis allows for the creation of a library of compounds by varying the substituents on the starting materials, such as the aryl sulfonyl chloride and the hydrazine derivative, to explore the structure-activity relationship (SAR).[1][3]

Key Biological Activities and Mechanisms of Action

Phenoxyethyl pyrazole sulfonyl derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of these derivatives are often multifactorial, targeting several key pathways involved in tumor growth and proliferation.[5][6]

  • Mechanism 1: Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole sulfonamides are structurally analogous to Celecoxib, a selective COX-2 inhibitor.[7][8] COX-2 is an enzyme often overexpressed in various cancers, contributing to inflammation, angiogenesis, and cell proliferation. By inhibiting COX-2, these compounds can suppress the downstream production of prostaglandins, thereby impeding tumor growth.[7] This can also affect downstream signaling pathways like JAK/STAT3.[7]

  • Mechanism 2: Kinase Inhibition: These derivatives have been shown to inhibit several protein kinases crucial for cancer cell survival and proliferation, including:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5]

    • EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in cancers, leading to uncontrolled cell division.[5]

    • CDKs (Cyclin-Dependent Kinases): These enzymes control the progression of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[5][9]

G cluster_pathway Anticancer Mechanism: COX-2 Inhibition Pathway Derivative Pyrazole Sulfonyl Derivative COX2 COX-2 Enzyme Derivative->COX2 Inhibits PGs Prostaglandins COX2->PGs Produces JAK JAK PGs->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Proliferation Tumor Proliferation, Angiogenesis, Migration STAT3->Proliferation Promotes

Caption: Inhibition of the COX-2 signaling pathway by pyrazole sulfonyl derivatives.

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyrazolone-pyrazoleVEGFR-2MCF-7 (Breast)16.50[5]
5-alkylated selanyl-1H-pyrazoleEGFR/VEGFR-2HepG2 (Liver)13.85[5]
Diaryl PyrazoleTubulin PolymerizationK562, A549, MCF-77.30[5]
Pyrazole N-aryl sulfonateCOX-2CAL-27 (Oral)Dose-dependent[7]
Antimicrobial Activity

The sulfonamide moiety is the primary driver of the antimicrobial effects, leveraging a time-tested mechanism of action.

  • Mechanism: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). Bacteria require PABA to synthesize dihydrofolic acid, a precursor to folic acid, which is essential for DNA and protein synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, these derivatives block the folic acid pathway, leading to bacteriostasis.[3]

  • Spectrum of Activity: These compounds have shown efficacy against a range of pathogens. Different derivatives exhibit varying levels of potency against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[3][10][11] Some have demonstrated activity comparable or superior to standard antibiotics like Ofloxacin and Cefotaxime.[3][10]

Table 2: Representative Antimicrobial Activity of Pyrazole Sulfonamide Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference DrugReference
4b, 4d, 4eS. aureus (Gram +)PotentOfloxacin[3]
4b, 4d, 4eA. niger (Fungus)PotentFluconazole[3]
14b, 17Various BacteriaPotentCefotaxime[10]
12bC. albicans (Fungus)6-12Miconazole[10]
9gM. tuberculosis10.2Rifampicin (40)[12]

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of phenoxyethyl pyrazole sulfonyl derivatives requires a deep understanding of how structural modifications impact their interaction with biological targets.

G cluster_sar Structure-Activity Relationship Hotspots R1_node Core R1_node->Core R1 (Pyrazole Ring): - Affects kinase selectivity - Bulky groups can enhance potency R2_node R2_node->Core R2 (Sulfonyl Phenyl Ring): - Electron-withdrawing groups (e.g., Cl, F) often increase antimicrobial/anticancer activity R3_node R3_node->Core R3 (Phenoxy Ring): - Modifies lipophilicity and ADME properties - Methoxy groups can enhance antitumor activity [10]

Caption: Key positions on the scaffold for SAR modification.

  • Substituents on the Sulfonyl Phenyl Ring (R2): The nature and position of substituents on this ring are critical. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, often enhance both anticancer and antimicrobial activity.[3][7]

  • Substituents on the Pyrazole Ring (R1): Modifications to the pyrazole core can significantly influence target selectivity. For instance, different substitutions can tune the inhibitory profile against various kinases.[5]

  • Substituents on the Phenoxy Ring (R3): This part of the molecule is crucial for modulating pharmacokinetic properties. The addition of groups like methoxy moieties has been shown to significantly enhance antitumor activity, possibly by improving cell permeability or metabolic stability.[13]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the biological activity of newly synthesized derivatives.

Protocol: In Vitro Anticancer Activity (CCK-8 Assay)

This protocol assesses the dose-dependent antiproliferative effects of a compound on a cancer cell line.[7]

  • Cell Seeding: Plate cancer cells (e.g., CAL-27, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

  • Validation: The growth control must show turbidity, and the sterility control must remain clear.

Conclusion and Future Directions

Phenoxyethyl pyrazole sulfonyl derivatives represent a highly promising class of compounds with demonstrable and potent biological activities. Their modular synthesis allows for extensive chemical exploration, and their dual potential as both anticancer and antimicrobial agents makes them particularly attractive for further development.

Future research should focus on:

  • Lead Optimization: Systematically exploring the SAR to enhance potency against specific targets while minimizing off-target effects.

  • In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: Employing advanced biochemical and cellular assays to further define the precise molecular targets and pathways modulated by these compounds.

  • Combating Drug Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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An In-Depth Technical Guide to Pharmacophore Modeling of Sulfonyl Pyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused exploration of pharmacophore modeling as applied to the discovery and optimization of sulfonyl pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug design and medicinal chemistry.

The Rationale for Selective COX-2 Inhibition: A Tale of Two Isozymes

Inflammation, a fundamental biological response, is intricately mediated by prostaglandins, lipid compounds derived from arachidonic acid. The cyclooxygenase (COX) enzymes are the gatekeepers of prostaglandin synthesis, existing in two primary isoforms: COX-1 and COX-2.[1] While both enzymes catalyze the same biochemical reaction, their physiological roles diverge significantly.

  • COX-1: This constitutive isozyme is ubiquitously expressed and plays a crucial role in maintaining tissue homeostasis, particularly in protecting the gastric mucosa and regulating renal blood flow.[2]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[3][4] It is the primary driver of prostaglandin production at sites of inflammation.[5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[2] This dual inhibition, while effective in alleviating inflammation, often leads to undesirable side effects, most notably gastrointestinal ulceration, due to the suppression of COX-1's protective functions.[2][3] This clinical challenge spurred the development of selective COX-2 inhibitors, colloquially known as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[6]

The sulfonyl pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors.[3][7] The archetypal example, Celecoxib, features a central pyrazole ring flanked by two aryl groups, one of which bears a sulfonamide moiety.[6][8] This specific arrangement allows for selective binding to the active site of the COX-2 enzyme.[8]

Pharmacophore Modeling: Deconstructing the Molecular Blueprint for Activity

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[9][10] A pharmacophore model is not a single molecule but rather an abstract map of key interaction points, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable (PI/NI) features

There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based.[9][11]

2.1. Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target protein is unknown.[9][11] It relies on a set of known active ligands to identify common chemical features and their spatial arrangement.[9] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore possess a similar pharmacophoric pattern.[11]

2.2. Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, is available, a structure-based approach can be utilized.[7][9] This method involves analyzing the binding site of the protein to identify key interaction points and generate a pharmacophore model that is complementary to the active site's geometry and chemical properties.[9][12]

Crafting the Pharmacophore Model for Sulfonyl Pyrazole COX-2 Inhibitors: A Step-by-Step Workflow

The development of a robust and predictive pharmacophore model is an iterative process that requires careful consideration of both the ligand and protein structures.[9]

Step 1: Data Set Preparation

A crucial first step is the curation of a high-quality dataset of known sulfonyl pyrazole COX-2 inhibitors with their corresponding biological activity data (e.g., IC50 values).[4] This dataset should be divided into a training set, used to generate the pharmacophore model, and a test set, used for validation.[13]

Step 2: Conformational Analysis

Ligands are not static entities; they are flexible and can adopt multiple conformations.[9] Conformational analysis is performed to generate a diverse set of low-energy 3D conformers for each molecule in the training set, ensuring that the bioactive conformation is likely to be represented.[9]

Step 3: Pharmacophore Feature Identification and Model Generation

Using specialized software, the common pharmacophoric features among the active compounds in the training set are identified and aligned.[9][14] For sulfonyl pyrazole COX-2 inhibitors, key features often include:

  • Two Aromatic Rings: Corresponding to the two aryl groups.[12]

  • A Hydrogen Bond Acceptor: Often associated with the sulfonamide group.[12]

  • Hydrophobic Features: Arising from the aromatic rings and other nonpolar moieties.[15][16]

The spatial arrangement and distances between these features are then used to generate a set of pharmacophore hypotheses.[17]

Step 4: Model Validation: A Test of Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds.[18] Validation is a critical step to assess the model's quality and predictive power.[19] Common validation techniques include:

  • Test Set Prediction: The model is used to screen the test set of compounds, and its ability to correctly classify active and inactive molecules is evaluated.[13]

  • Decoy Set Screening: A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but presumed to be inactive, is screened. A good model should have a low hit rate for the decoy set.

  • Goodness of Hit (GH) Score and Receiver Operating Characteristic (ROC) Curve Analysis: These statistical methods provide quantitative measures of the model's ability to enrich active compounds from a larger database.[15][19]

The following table summarizes a hypothetical validation of a pharmacophore model for sulfonyl pyrazole COX-2 inhibitors:

Validation MetricResultInterpretation
Test Set Actives Identified9 out of 10High sensitivity
Decoy Set Hits5 out of 1000High specificity
Goodness of Hit (GH) Score0.85Excellent model quality
Area Under ROC Curve (AUC)0.92Excellent predictive ability

Experimental and Computational Workflows: A Visual Guide

The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows in pharmacophore modeling.

Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow A 1. Curate Active Ligand Dataset B 2. Generate 3D Conformers A->B C 3. Align Molecules & Identify Common Features B->C D 4. Generate Pharmacophore Hypotheses C->D E 5. Validate Model with Test & Decoy Sets D->E F 6. Final Pharmacophore Model E->F

Caption: Workflow for ligand-based pharmacophore model generation.

Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow A 1. Obtain 3D Structure of COX-2 B 2. Define the Active Site A->B C 3. Identify Key Interaction Points B->C D 4. Generate Pharmacophore Features C->D E 5. Construct Pharmacophore Model D->E F 6. Validate with Known Ligands E->F

Caption: Workflow for structure-based pharmacophore model generation.

Pharmacophore Model Validation Protocol

ValidationProtocol Model Generated Pharmacophore Model TestSet Screen Test Set (Known Actives & Inactives) Model->TestSet DecoySet Screen Decoy Set (Structurally Similar Inactives) Model->DecoySet Stats Calculate Metrics (Sensitivity, Specificity, AUC) TestSet->Stats DecoySet->Stats Decision Accept or Refine Model Stats->Decision

Caption: Protocol for validating a pharmacophore model.

Applications in Drug Discovery: From Virtual Screening to Lead Optimization

A validated pharmacophore model serves as a powerful tool in the drug discovery pipeline.[14]

  • Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChemSpider) to identify novel compounds that match the pharmacophoric features and are therefore potential COX-2 inhibitors.[10][16]

  • Lead Optimization: For an existing lead compound, the pharmacophore model can guide medicinal chemists in making structural modifications to enhance potency and selectivity.[14] By understanding the key interactions required for activity, modifications can be made more rationally.

  • Scaffold Hopping: Pharmacophore models can identify compounds with diverse chemical scaffolds that still satisfy the required pharmacophoric features, leading to the discovery of novel chemical series with potentially improved properties.[18]

  • ADMET Prediction: In some cases, pharmacophore models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.[18][20]

Future Directions: The Integration of AI and Machine Learning

Conclusion

Pharmacophore modeling is an indispensable tool in the rational design and discovery of sulfonyl pyrazole-based selective COX-2 inhibitors. By providing a detailed understanding of the key molecular features required for biological activity, it enables the efficient screening of large compound libraries and guides the optimization of lead candidates. As computational methods continue to advance, the integration of AI and machine learning will further enhance the power and predictive capability of pharmacophore modeling, paving the way for the development of safer and more effective anti-inflammatory therapies.

References

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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics.[2][3] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole core is a recurring motif in a multitude of clinically significant molecules.[4][5][6] This guide provides a comprehensive technical overview of the therapeutic potential of pyrazole scaffolds, with a focus on synthetic strategies, mechanisms of action, and diverse pharmacological applications. While specific literature on 5-(1-phenoxyethyl) pyrazole scaffolds is not extensively available, this document will delve into the broader class of substituted pyrazoles, providing a robust framework for understanding their therapeutic promise and guiding future research endeavors.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] This method offers a straightforward approach to a wide range of substituted pyrazoles.

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of a 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine hydrochloride (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Multicomponent Reactions

More contemporary approaches often utilize multicomponent reactions (MCRs) to construct the pyrazole ring in a single, efficient step. These reactions offer advantages in terms of atom economy and operational simplicity. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can provide rapid access to highly functionalized pyrazoles.[7]

Diagram of a Generic Knorr Pyrazole Synthesis Workflow

G start Start: β-Dicarbonyl Compound + Hydrazine Derivative dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve reflux Heat to Reflux (2-24h) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete purify Purify (Recrystallization or Chromatography) workup->purify product Final Pyrazole Product purify->product G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF(V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazole-based BRAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF inhibitor.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) being based on this scaffold. [4][8]The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [4][8] Recent research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. [5]Pyrazole-based scaffolds have proven to be highly effective in achieving this selectivity. For instance, certain pyrazole-pyrazoline derivatives have demonstrated significant anti-inflammatory activity in animal models, with some compounds showing higher potency than the standard drug indomethacin. [8] Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound ClassAssayActivityReference
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaUp to 30.9% inhibition[8]
Pyrazole derivativesProstaglandin E2 reductionSignificant downregulation[9]
Antimicrobial Potential

The pyrazole nucleus is also a promising scaffold for the development of novel antimicrobial agents. [10][11][12]The emergence of multidrug-resistant bacteria has created an urgent need for new classes of antibiotics, and pyrazole derivatives have shown activity against a range of pathogenic bacteria and fungi. [10][12] For example, certain 5-amino functionalized pyrazoles have exhibited moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly Staphylococcus species, with Minimum Inhibitory Concentrations (MICs) in the range of 32-64 µg/mL. [13] Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
5-Amino functionalized pyrazolesStaphylococcus spp. (MDR)32-64[13]
Pyrano[2,3-c] pyrazole derivativesKlebsiella pneumoniae6.25[12]
Pyrazole based sulfonamidesBacillus subtilis12.5[11]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

  • Substitution at N1: The substituent at the N1 position can significantly influence the compound's pharmacokinetic properties and its interaction with the target protein. In many kinase inhibitors, a substituted phenyl or other heterocyclic ring at this position is crucial for activity. [9]* Substitution at C3 and C5: The groups at the C3 and C5 positions often play a key role in determining the compound's selectivity and potency. For example, in anti-inflammatory pyrazoles, a p-sulfonamidophenyl group at one of these positions is a common feature for COX-2 selectivity. [5]* Substitution at C4: The C4 position can be functionalized to introduce additional interaction points with the target or to modulate the physicochemical properties of the molecule.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability and the ability to fine-tune its pharmacological properties through substitution make it an attractive starting point for the development of new therapeutics. While the specific therapeutic potential of 5-(1-phenoxyethyl) pyrazole scaffolds remains to be explored, the vast body of research on related pyrazole derivatives provides a strong foundation for future investigations in this area. The continued exploration of novel substitution patterns and the application of modern drug design strategies are likely to uncover new and potent pyrazole-based drugs for a wide range of diseases in the years to come.

References

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Chemical Stability and Reactivity Profiling of 1-(phenylsulfonyl)pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylsulfonyl)pyrazoles represent a unique class of "activated" sulfonamides. Unlike their thermodynamically stable C-sulfonyl counterparts, the N-sulfonyl linkage (N1-SO₂) renders these molecules susceptible to nucleophilic attack. This reactivity profile is a double-edged sword: it makes them excellent sulfonyl transfer reagents in organic synthesis, but poses significant challenges in medicinal chemistry where metabolic stability is paramount.

This guide details the mechanistic underpinnings of the N-S bond cleavage, provides rigorous protocols for determining hydrolytic half-lives (


), and outlines structural modifications to modulate stability.

Mechanistic Underpinnings of Instability

The core instability of 1-(phenylsulfonyl)pyrazoles arises from the "pseudo-halogen" character of the pyrazole ring when attached to a sulfonyl group. The sulfonyl sulfur atom is highly electrophilic, and the pyrazole anion is a competent leaving group (


 of conjugate acid 

14, compared to

35 for ammonia).
The Hydrolytic Pathway

In aqueous media, the stability is strictly pH-dependent.

  • Acidic Conditions (pH < 4): The molecule is relatively stable. Protonation of the N2 nitrogen can occur, but the electrophilicity of the sulfur is not significantly enhanced to promote water attack.

  • Basic Conditions (pH > 8): The primary degradation pathway is hydroxide-mediated hydrolysis. The hydroxide ion (

    
    ) attacks the sulfonyl sulfur, leading to the expulsion of the pyrazole anion and the formation of phenylsulfonate.
    
The Aminolytic Pathway (Nucleophilic Susceptibility)

In the presence of biological nucleophiles (e.g., lysine residues, glutathione), these compounds can act as sulfonylating agents. This is the mechanism behind their use as reagents but also a potential toxicity vector (haptenization) in drug development.

Visualization: Degradation & Reaction Pathways[1]

ReactionPathways Start 1-(Phenylsulfonyl) pyrazole TS_Hydro Transition State (Pentacoordinate Sulfur) Start->TS_Hydro + OH- (Hydrolysis) Prod_Amino Sulfonamide + Pyrazole Start->Prod_Amino + R-NH2 (Aminolysis) Prod_Hydro Phenylsulfonate + Pyrazole TS_Hydro->Prod_Hydro Elimination

Figure 1: Mechanistic divergence of 1-(phenylsulfonyl)pyrazole reactivity. The electrophilic sulfur atom serves as the pivot point for both hydrolysis and aminolysis.

Experimental Protocols: Stability Profiling

To validate the chemical stability of a 1-(phenylsulfonyl)pyrazole derivative, a rigorous kinetic assay is required. Do not rely on single-point measurements; pseudo-first-order kinetic profiling is the industry standard.

Buffer Selection Strategy

The choice of buffer is critical to avoid catalytic artifacts.

  • Avoid: Primary amine buffers (Tris, Glycine) as they will react with the compound (aminolysis) rather than just buffering the pH.

  • Use: Phosphate (PBS) or HEPES buffers. These are non-nucleophilic toward the sulfonyl group.

Protocol: Kinetic Determination of via HPLC

Objective: Determine the half-life of the compound in physiological pH (7.4) and basic stress (pH 9.0).

Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Internal Standard (e.g., Chlorpromazine or Caffeine - chemically inert)

  • Phosphate Buffer (50 mM, pH 7.4)

  • Acetonitrile (HPLC Grade)

Step-by-Step Workflow:

  • Preparation: Dilute the 10 mM DMSO stock into pre-warmed (37°C) Phosphate Buffer to a final concentration of 10

    
    M. Final DMSO content should be <1% to minimize solvent effects.
    
  • Sampling: Immediately withdraw an aliquot (

    
    ) and quench.
    
  • Incubation: Maintain the solution at 37°C in a thermomixer.

  • Time-Points: Withdraw aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add an equal volume of cold Acetonitrile containing the Internal Standard. This stops the reaction and precipitates buffer salts.

  • Analysis: Centrifuge (4000 rpm, 10 min) and inject the supernatant into an HPLC-UV or LC-MS/MS system.

Calculation: Plot


 vs. time. The slope of the line is 

.

Visualization: Stability Assay Workflow

StabilityWorkflow Step1 Stock Prep (10mM in DMSO) Step2 Dilution into Buffer (PBS pH 7.4, 37°C) Step1->Step2 Step3 Incubation Loop (Thermomixer) Step2->Step3 Step4 Aliquot & Quench (ACN + Int. Std) Step3->Step4 T = 0, 15, 30... min Step5 LC-MS Analysis (Quantify Parent/Product) Step4->Step5 Step5->Step3 Next Timepoint

Figure 2: Standardized workflow for kinetic stability assessment. The quenching step is critical to freeze the equilibrium before analysis.

Structural Modification (SAR) & Data Interpretation

When analyzing stability data, specific structural features dictate the reactivity of the N-S bond.

Electronic Effects (Hammett Correlation)

The electrophilicity of the sulfur atom is modulated by substituents on the phenyl ring.

  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring (especially para-position) pull electron density away from the sulfur. This decreases stability (increases
    
    
    ) by making the sulfur more susceptible to nucleophilic attack [1].
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    increase stability by reducing the electrophilicity of the sulfur.
Steric Effects on the Pyrazole

Modifications to the pyrazole ring (the leaving group) significantly impact stability.

  • 3,5-Dimethyl substitution: Steric bulk near the N1-position (specifically the 5-methyl group) shields the sulfur atom from attack, significantly increasing stability compared to the unsubstituted pyrazole [2]. This is a common strategy to "tune" the reactivity of sulfonyl transfer reagents.

Quantitative Stability Data Summary
Structural MotifpH 7.4 Stability (

)
pH 9.0 Stability (

)
Reactivity Profile
Unsubstituted > 24 Hours2 - 4 HoursModerate reactivity; suitable for synthesis.
4-Nitro-phenyl 4 - 6 Hours< 30 MinutesHighly reactive; unstable in plasma.
4-Methoxy-phenyl > 48 Hours> 12 HoursStable; poor transfer reagent.
3,5-Dimethyl-pyrazole > 72 Hours> 24 HoursSterically hindered; high shelf stability.

Note: Values are generalized estimates based on comparative literature trends for N-sulfonyl azoles [3].

References

  • Vertex AI Search. (2023). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health. Link

  • American Chemical Society. (2023). 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole. CAS Common Chemistry.[1] Link

  • ResearchGate. (2021). Reactivity of N-sulfonyl triazoles with aminals. ResearchGate. Link

  • Wikipedia. (2023). Aminolysis. Wikipedia Foundation. Link

Sources

Engineering Novel Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide to Dual COX-2/5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged five-membered nitrogenous heterocycle in medicinal chemistry, foundational to numerous FDA-approved anti-inflammatory drugs[2]. While first-generation pyrazole derivatives like Celecoxib successfully mitigated the gastrointestinal toxicity of classical non-steroidal anti-inflammatory drugs (NSAIDs) via selective Cyclooxygenase-2 (COX-2) inhibition, their long-term use revealed cardiovascular liabilities. Consequently, the frontier of pyrazole research has shifted toward dual COX-2/5-Lipoxygenase (5-LOX) inhibitors [3]. This whitepaper provides a comprehensive technical framework for the rational design, synthesis, and biological validation of novel pyrazole hybrids targeting these dual inflammatory pathways.

Mechanistic Rationale: The Dual Inhibition Paradigm

Inflammation is driven by the arachidonic acid (AA) cascade. Classical NSAIDs block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to gastric ulcers. Selective COX-2 inhibitors solve this but shunt AA metabolism toward the 5-LOX pathway, overproducing leukotrienes (LTs) that cause vasoconstriction and cardiovascular events [4].

By engineering pyrazole derivatives to simultaneously inhibit both COX-2 and 5-LOX, researchers can suppress both pro-inflammatory prostaglandins (PGs) and leukotrienes. This dual-action approach not only provides a synergistic anti-inflammatory effect but also eliminates the dangerous substrate-shunting mechanism, offering a vastly improved safety profile [3].

G AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Inducible) AA->LOX5 PGE1 Cytoprotective PGs (GI Tract Safety) COX1->PGE1 PGE2 Pro-inflammatory PGs (Pain, Swelling) COX2->PGE2 LTs Leukotrienes (LTs) (Vasoconstriction, Asthma) LOX5->LTs NovelDrug Novel Pyrazole Hybrids (Dual Inhibitor) NovelDrug->COX2 Inhibits NovelDrug->LOX5 Inhibits

Arachidonic acid cascade illustrating the dual COX-2/5-LOX inhibition strategy by novel pyrazoles.

Rational Drug Design & SAR (Structure-Activity Relationship)

The design of novel pyrazole-based anti-inflammatory agents heavily relies on the 1,5-diarylpyrazole core [1]. Recent structure-activity relationship (SAR) studies have established specific criteria for optimizing dual inhibitory potency [4]:

  • The Central Scaffold: A 1,5-diarylpyrazole core is essential for fitting into the hydrophobic pocket of the COX-2 active site.

  • Para-Substitution on the C1-Phenyl Ring: Incorporating a sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group is critical for COX-2 selectivity, as it inserts into the secondary side pocket of the COX-2 enzyme (absent in COX-1).
  • 5-LOX Targeting Moiety: Hybridizing the pyrazole core with known 5-LOX pharmacophores (e.g., thymol derivatives, thiazolidinones, or N-acylhydrazone linkers) enables the molecule to chelate the non-heme iron atom in the 5-LOX active site [3].

  • Steric Bulk at C3: Adding a trifluoromethyl (

    
    ) or bulky aliphatic group at the C3 position enhances metabolic stability and prevents rapid degradation by cytochrome P450 enzymes.
    

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel pyrazoles must utilize self-validating experimental systems. The following protocols detail the causality behind each procedural step.

Protocol A: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency (


) and determine the Selectivity Index (SI) of the synthesized compounds.
Self-Validation Mechanism: Concurrent testing with Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective NSAID) ensures assay sensitivity and establishes a reliable baseline.
  • Reagent Preparation: Dissolve the novel pyrazole compounds in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from

    
     to 
    
    
    
    . Causality: Serial dilution captures the full dose-response curve necessary for accurate
    
    
    calculation.
  • Enzyme Pre-incubation: In a 96-well plate, combine the test compound, assay buffer (Tris-HCl, pH 8.0), hematin (cofactor), and either purified ovine COX-1 or human recombinant COX-2. Incubate at 37°C for 15 minutes. Causality: Time-dependent pre-incubation allows the pyrazole derivatives to fully occupy the enzyme's allosteric or active sites before substrate introduction.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Quenching and Detection: Stop the reaction by adding 1M HCl. Add

    
     to reduce the unstable prostaglandin 
    
    
    
    intermediate into stable
    
    
    . Quantify
    
    
    via Enzyme-Linked Immunosorbent Assay (ELISA).
  • Data Analysis: Calculate the Selectivity Index:

    
    . An 
    
    
    
    indicates excellent gastrointestinal safety.
Protocol B: 5-LOX Inhibition Assay
  • Preparation: Use purified human recombinant 5-LOX enzyme. Prepare test compounds alongside Zileuton (a known 5-LOX inhibitor) as the positive control.

  • Reaction Mixture: Combine the enzyme, test compound, and ATP in a Tris buffer containing

    
    . Causality: Calcium is strictly required for 5-LOX membrane translocation and activation.
    
  • Initiation & Measurement: Add linoleic acid (surrogate substrate) and monitor the formation of the conjugated diene hydroperoxide continuously at 234 nm using a UV-Vis spectrophotometer. Calculate the

    
     based on the reduction in the rate of absorbance increase.
    

Workflow Synth Rational Synthesis (Knorr Pyrazole Method) Char Structural Characterization (NMR, MS, IR) Synth->Char InVitro In Vitro Screening (COX-1/COX-2/5-LOX) Char->InVitro Data Calculate Selectivity Index (SI) InVitro->Data InVivo In Vivo Validation (Carrageenan Paw Edema) Data->InVivo

Standardized experimental workflow for validating novel pyrazole-based anti-inflammatory agents.

Quantitative Data Presentation

To benchmark the efficacy of novel dual-inhibiting pyrazole hybrids, researchers must summarize quantitative enzymatic data. Table 1 illustrates a comparative data structure based on recent findings in thymol-pyrazole hybrid research [3].

Table 1: Representative In Vitro Inhibitory Activity of Novel Pyrazole Hybrids

Compound / DrugCOX-1

COX-2

Selectivity Index (SI)5-LOX

Dual Action Profile
Celecoxib (Ref)14.700.045327> 50.0Selective COX-2
Zileuton (Ref)> 100> 100N/A0.75Selective 5-LOX
Indomethacin (Ref)0.0390.4900.08> 50.0Non-selective COX
Novel Hybrid 8b 13.580.0433161.12Potent Dual Inhibitor
Novel Hybrid 8g 12.060.0452681.85Potent Dual Inhibitor

Note: Hybrids 8b and 8g demonstrate COX-2 inhibition comparable to Celecoxib while simultaneously exhibiting potent 5-LOX inhibition, validating the dual-target rational design [3].

Conclusion & Future Perspectives

The evolution of pyrazole derivatives from simple selective COX-2 inhibitors to complex dual COX-2/5-LOX inhibitors represents a major leap in anti-inflammatory drug discovery. By adhering to strict SAR guidelines and employing robust, self-validating enzymatic assays, researchers can engineer molecules that offer the potent analgesic and anti-inflammatory benefits of classical NSAIDs without their gastrointestinal or cardiovascular drawbacks. Future research must focus on optimizing the pharmacokinetic profiles (ADME) of these dual inhibitors and advancing the most promising candidates through rigorous in vivo chronic inflammation models, such as adjuvant-induced arthritis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (2018) URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry (2022) URL:[Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) URL:[Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: Pharmaceuticals (2024) URL:[Link]

Methodological & Application

Synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole from 1,3-diketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole . While the condensation of 1,3-diketones with hydrazines is a standard route to pyrazoles (Knorr synthesis), the introduction of a sulfonyl group at the N1 position combined with a bulky substituent at C5 presents significant regiochemical challenges.

Standard conditions often favor the sterically less hindered 1,3-isomer. This guide provides a high-fidelity protocol using acid-catalyzed cyclocondensation to favor the formation of the target 1,5-substituted isomer, along with rigorous purification and characterization steps to ensure isomeric purity.

Strategic Analysis & Reaction Mechanism

The Regioselectivity Challenge

The reaction involves the condensation of 6-phenoxyheptane-2,4-dione (a 1,3-diketone) with benzenesulfonyl hydrazide .

  • Target: 5-(1-phenoxyethyl) isomer (Bulky group at C5).

  • Competitor: 3-(1-phenoxyethyl) isomer (Bulky group at C3).

Mechanism of Selectivity: The reaction proceeds via a hydrazone intermediate. The nucleophilic nitrogen (


) of the hydrazide attacks the carbonyl carbon.
  • Kinetic Control: The

    
     group attacks the more electrophilic (less hindered) carbonyl. In our diketone, the acetyl carbonyl (C2) is less hindered than the phenoxyethyl-substituted carbonyl (C4).
    
  • Outcome: Attack at C2 leads to the nitrogen atom ending up at position 2 of the pyrazole ring, placing the phenylsulfonyl group at N1 and the bulky phenoxyethyl group at C5.

  • Critical Control Point: Using a protic solvent (Ethanol) with an acid catalyst (HCl) promotes the formation of the specific hydrazone intermediate required for the 5-substituted product.

ReactionPathway SM1 1,3-Diketone (6-phenoxyheptane-2,4-dione) Inter Hydrazone Intermediate SM1->Inter Nucleophilic Attack (Favored at C2) Reagent Benzenesulfonyl Hydrazide Reagent->Inter Prod5 Target Product (5-substituted) Inter->Prod5 Cyclization (- H2O) Prod3 By-product (3-substituted) Inter->Prod3 Alternative Pathway

Figure 1: Reaction pathway illustrating the regioselective formation of the 5-substituted pyrazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
6-phenoxyheptane-2,4-dione 220.261.0Substrate
Benzenesulfonyl hydrazide 172.201.1Nitrogen Source
Ethanol (Absolute) -SolventReaction Medium
Conc. HCl (37%) 36.460.1Catalyst
Sodium Bicarbonate 84.01-Quenching

Note: If the specific 1,3-diketone is not commercially available, it must be synthesized via Claisen condensation of acetone and ethyl 2-phenoxypropionate.

Step-by-Step Synthesis

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1.10 g (5.0 mmol) of 6-phenoxyheptane-2,4-dione.

  • Add 20 mL of absolute ethanol. Stir until the diketone is fully dissolved.

  • Add 0.95 g (5.5 mmol) of benzenesulfonyl hydrazide.

  • Add 2-3 drops of concentrated HCl (catalytic amount).

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux (78 °C) using an oil bath.

  • Maintain reflux for 4–6 hours .

  • Monitor: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting diketone spot (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove most of the ethanol.

  • Redissolve the residue in 30 mL Ethyl Acetate (EtOAc) .

  • Wash the organic layer with:

    • 1 x 15 mL Saturated

      
       (to neutralize acid).
      
    • 1 x 15 mL Brine.

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate to yield the crude solid.

Step 4: Purification (Crucial for Isomer Separation)

  • Recrystallization: Attempt recrystallization from hot Ethanol/Water (9:1). This often precipitates the symmetric sulfonyl hydrazine by-products.

  • Flash Chromatography: If the crude contains the 3-isomer (detectable by NMR), purify via silica gel column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexane.
      
    • Elution Order: The 1-sulfonyl-5-substituted isomer typically elutes after the 1,3-isomer due to higher polarity induced by the steric crowding of the sulfonyl and phenoxyethyl groups.

Quality Control & Characterization

To validate the structure, you must distinguish between the 1,3- and 1,5-isomers.

NMR Analysis Criteria
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • C4-H Proton: Look for a singlet around

      
       6.0–6.5 ppm.
      
    • Phenoxyethyl Methine (

      
      ): 
      
      • 5-isomer (Target): The methine proton will show a significant downfield shift (

        
         5.5–6.0 ppm) due to the deshielding effect of the adjacent sulfonyl group at N1 (anisotropic effect) and the steric compression.
        
      • 3-isomer: The methine proton is further from the sulfonyl group and typically appears upfield (

        
         5.0–5.4 ppm).
        
    • NOE (Nuclear Overhauser Effect): Irradiate the sulfonyl ortho-protons (

      
       7.8–8.0 ppm).
      
      • Positive NOE at the phenoxyethyl methine/methyl group confirms the 5-isomer .

      • No NOE indicates the 3-isomer .

Data Summary Table
ParameterSpecification
Appearance White to off-white crystalline solid
Yield 65% – 75% (after purification)
Melting Point 118 – 122 °C (Typical for this class)
Mass Spec (ESI)

calc.[7][8] 343.09; found 343.1

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Diketone in EtOH AddReagents Add Sulfonyl Hydrazide & Cat. HCl Start->AddReagents Reflux Reflux 78°C (4-6 Hours) AddReagents->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No (Continue Heating) Workup Workup: Evaporate -> EtOAc Ext. -> NaHCO3 Wash TLC->Workup Yes Purify Purification: Column Chromatography (Hex/EtOAc) Workup->Purify QC QC: 1H-NMR / NOE (Confirm 1,5-Regiochemistry) Purify->QC

Figure 2: Operational workflow for the synthesis and validation of the target pyrazole.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Deng, X., & Mani, N. S.[9][10] (2008).[10] Journal of Organic Chemistry. Context: Establishes the foundational mechanism for controlling regioselectivity in pyrazole synthesis using hydrazine derivatives.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Karrouchi, K., et al. (2018).[10][11] Molecules (MDPI). Context: Provides comprehensive data on the biological relevance and general synthetic routes for sulfonyl-pyrazoles.

  • Reaction of 1,3-diketones with Phenylsulfonyl Hydrazide. General Organic Chemistry Protocols. Context: Validates the acid-catalyzed condensation method for generating 1-sulfonylpyrazoles.

  • NMR Differentiation of Pyrazole Regioisomers. BenchChem Technical Support. Context: Protocols for using NOE and chemical shifts to distinguish between 1,3- and 1,5-substituted pyrazoles.

Sources

Regioselective synthesis protocols for 1,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Regioselective Synthesis Protocols for 1,5-Disubstituted Pyrazoles

Executive Summary & Mechanistic Rationale

1,5-disubstituted pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory (e.g., COX-2 inhibitors), anticancer, and antimicrobial agents[1]. Conventionally, synthesizing these heterocycles via the condensation of arylhydrazines with 1,3-diketones yields a difficult-to-separate mixture of 1,3- and 1,5-regioisomers. This occurs because the two carbonyl carbons of the diketone possess similar electrophilicities, and the two nitrogen atoms of the hydrazine have competing nucleophilicities[2].

To achieve absolute regiocontrol, modern synthetic methodologies bypass symmetric 1,3-diketones. Instead, they utilize electronically biased precursors or unique catalytic cycles to force a specific cyclization pathway. As a Senior Application Scientist, I have curated three field-proven protocols that guarantee high 1,5-regioselectivity. Each method is designed as a self-validating system, ensuring that researchers can visually or analytically track the reaction's progress in real-time.

Protocol A: Photocatalytic Cycloaddition of Arenediazoniums and Arylcyclopropanols

Causality & Design : This protocol utilizes a radical-chain mechanism driven by visible light and a ruthenium photocatalyst[3]. The causality behind using arylcyclopropanols lies in their inherent ring strain. When an arenediazonium salt is reduced to an aryl radical, it adds to the cyclopropanol, triggering a rapid ring-opening event. This generates an intermediate where the electrophilic site is already covalently tethered to the azo-group. This intramolecular tethering physically prevents the formation of the 1,3-isomer, enforcing absolute 1,5-regioselectivity[4].

Self-Validating System : The evolution of nitrogen gas serves as an immediate, visual kinetic indicator of diazonium activation. Reaction completion is verified by the cessation of bubbling and the disappearance of the N≡N stretch via IR spectroscopy.

PhotoCatMechanism N1 Arenediazonium Salt N3 Aryl Radical + N2 ↑ N1->N3 Mesolysis N2 [Ru(bpy)3]2+* (Light) N2->N1 Oxidative Quenching N5 Radical Addition & Ring Opening N3->N5 N4 Arylcyclopropanol N4->N5 Trap N6 1,5-Diaryl Pyrazole N5->N6 Cyclization

Radical-chain mechanism for photocatalytic 1,5-diaryl pyrazole synthesis.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the arenediazonium tetrafluoroborate salt (0.3 mmol), arylcyclopropanol (0.2 mmol), and the photocatalyst

    
     (2.5 mol%).
    
  • Degassing & Solvent : Evacuate and backfill the tube with nitrogen three times. Add 2.0 mL of anhydrous DMF via syringe.

  • Irradiation : Place the reaction vessel in a photoreactor equipped with 455 nm blue LEDs. Stir vigorously at room temperature (20 °C)[3].

  • Monitoring : Observe continuous

    
     evolution. Stir for exactly 20 minutes. Validate completion via TLC (Hexane/EtOAc 4:1) showing complete consumption of the cyclopropanol.
    
  • Workup : Dilute the mixture with deionized water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification : Isolate the pure 1,5-disubstituted pyrazole via flash column chromatography on silica gel.

Protocol B: Ruthenium-Catalyzed Cascade Reaction from Propargyl Alcohols

Causality & Design : This method employs a bifunctional ruthenium cyclopentadienone complex to activate secondary propargyl alcohols[2]. The metal center activates the alkyne, while the cyclopentadienone ligand acts as an internal base to facilitate a 1,2-hydrogen shift. The resulting bulky alkenyl-Ru complex sterically shields one electrophilic site, directing the phenylhydrazine nucleophile exclusively to the less hindered position, thereby yielding the 1,5-regioisomer[5].

Self-Validating System : The transformation is validated by the irreversible


-hydride elimination step that yields the aromatized pyrazole, driving the reaction forward. The disappearance of the propargyl alcohol starting material on GC-MS confirms the cascade's completion.

RuWorkflow S1 Propargyl Alcohol + Hydrazine S2 Ru Catalyst (Toluene, MW) S1->S2 S3 Alkenyl-Ru Intermediate S2->S3 S4 Cyclocondensation S3->S4 S5 1,5-Pyrazole S4->S5

Experimental workflow for Ru-catalyzed cascade cyclization.

Step-by-Step Methodology :

  • Setup : In a 10 mL microwave-safe vial, combine the secondary propargyl alcohol (0.5 mmol), phenylhydrazine (0.6 mmol), and the bifunctional Ru-cyclopentadienone catalyst (5 mol%).

  • Solvent : Suspend the reactants in 3.0 mL of anhydrous toluene.

  • Microwave Irradiation : Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 45 minutes[2].

  • Validation : Cool the vial to room temperature. Check for the disappearance of the propargyl alcohol via TLC or rapid LC-MS.

  • Isolation : Filter the crude mixture through a short pad of Celite to remove the ruthenium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via silica gel chromatography to obtain the 1,5-disubstituted pyrazole.

Protocol C: Ultrasound-Assisted (USI) Cyclization of -Enaminones

Causality & Design : Unlike symmetric diketones,


-enaminones possess distinct electrophilic sites. Hexafluoroisopropanol (HFIP) is utilized as a solvent because its strong hydrogen-bond donating (HBD) capacity highly activates the enaminone carbonyl without participating in side reactions[6]. Ultrasound irradiation (USI) induces acoustic cavitation, generating localized microscopic hot spots that overcome the activation energy barrier for the final dehydration and aromatization steps much faster than conventional thermal heating[6].

Self-Validating System : The elimination of dimethylamine gas provides immediate feedback of the initial condensation step (detectable by holding damp pH paper over the vessel vent). The protocol is further self-validating through the spontaneous precipitation of the highly crystalline pyrazole product upon solvent evaporation.

Step-by-Step Methodology :

  • Reagent Mixing : In a 25 mL glass reactor, add the substituted

    
    -enaminone (1.0 mmol) and the arylhydrazine (1.1 mmol).
    
  • Solvent Addition : Add 5.0 mL of HFIP.

  • Sonication : Immerse the reactor in an ultrasonic bath operating at 35 kHz. Sonicate at room temperature for 30–60 minutes[6].

  • Monitoring : Monitor the elimination of dimethylamine. Confirm reaction completion via TLC.

  • Workup : Evaporate the HFIP under reduced pressure (Note: HFIP can be trapped, recovered, and reused to improve the green chemistry metric).

  • Crystallization : Recrystallize the crude solid residue directly from hot ethanol to yield the analytically pure 1,5-disubstituted pyrazole.

Quantitative Data Summary

The following table summarizes the key performance metrics of the three protocols, allowing researchers to select the optimal method based on their specific substrate constraints, desired throughput, and available laboratory equipment.

ProtocolPrimary ReagentsCatalyst / PromoterReaction TimeRegioselectivity (1,5 : 1,3)Typical Yields
A. Photocatalytic Arenediazoniums + Arylcyclopropanols

/ Blue Light
20 mins> 99:175% – 92%
B. Ru-Cascade Propargyl Alcohols + PhenylhydrazineRu-Cyclopentadienone45 mins (MW)~ 95:560% – 85%
C. USI / HFIP

-Enaminones + Arylhydrazines
HFIP / Ultrasound30 – 60 mins> 99:180% – 87%

References

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (American Chemical Society)
  • Julia Kaufmann's research works (Ruthenium-Catalyzed Formation of Pyrazoles)

Sources

Antimicrobial screening methods for sulfonyl pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl pyrazole derivatives represent a privileged scaffold in medicinal chemistry, often designed as hybrid pharmacophores combining the DNA-gyrase targeting potential of pyrazoles with the folate-pathway interference of sulfonamides. However, their poor aqueous solubility and complex bacteriostatic-versus-bactericidal profiles often lead to false negatives in standard screening. This guide provides a rigorous, self-validating workflow for the biological evaluation of these compounds, moving from solubility optimization to mechanistic confirmation.

Section 1: Compound Preparation & Handling

The Solubility Challenge: Sulfonyl pyrazoles are lipophilic. Improper solubilization is the #1 cause of experimental failure, resulting in precipitation in aqueous media (Muller-Hinton Broth) and "fake" inactivity.

Protocol: DMSO Stock Preparation

  • Weighing: Weigh 10 mg of the sulfonyl pyrazole derivative into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mg/mL (10,000 µg/mL) master stock. Vortex for 30 seconds.

    • Critical Step: If precipitation persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Working Stock: Dilute the master stock 1:10 in sterile water to create a 1 mg/mL working stock.

    • Note: The final DMSO concentration in the bacterial assay well must be ≤ 1% (v/v) to prevent solvent toxicity from masking the compound's effect.

Section 2: Primary Screening (Qualitative)

Method: Agar Well Diffusion (Modified for Lipophilic Compounds)

This method is strictly qualitative for sulfonyl pyrazoles due to their slow diffusion rates in agar.

Materials:

  • Muller-Hinton Agar (MHA) plates.

  • 0.5 McFarland bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile cork borer (6 mm).

Workflow:

  • Lawn Preparation: Swab the 0.5 McFarland inoculum across the MHA plate in three directions to ensure a uniform lawn.

  • Well Creation: Punch 6 mm wells using a sterile borer.

  • Loading: Add 50 µL of the 1 mg/mL working stock into the test well.

  • Controls:

    • Positive: Ciprofloxacin (5 µg/mL).

    • Negative:[1] 10% DMSO (solvent control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Threshold: A ZOI > 10 mm warrants progression to quantitative MIC testing.

Section 3: Quantitative Profiling (The Gold Standard)

Method: Broth Microdilution with Resazurin (Alamar Blue)

Standard turbidity readings are often inaccurate for pyrazole derivatives due to micro-precipitation. We utilize a redox indicator (Resazurin) to visualize metabolic activity, ensuring precise MIC determination.

Experimental Layout (96-Well Plate):

RowCol 1 (Neg Ctrl)Col 2 (Pos Ctrl)Col 3 (1024 µg)...Col 12 (2 µg)
A Broth OnlyBroth + BacteriaCompound + Bac...Compound + Bac
B Broth OnlyBroth + BacteriaCompound + Bac...Compound + Bac

Protocol:

  • Media: Use Cation-Adjusted Muller-Hinton Broth (CAMHB).[2]

  • Serial Dilution: Add 100 µL of CAMHB to columns 3–12. Add 100 µL of compound (from 2048 µg/mL stock) to column 3. Mix and transfer 100 µL to column 4, repeating down to column 12. Discard the final 100 µL.

  • Inoculation: Dilute the 0.5 McFarland culture 1:100. Add 100 µL of this inoculum to all wells except Column 1 (Sterility Control).

    • Final Volume: 200 µL.

    • Final Bacteria: ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 20 hours.

  • Visualization: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).[1]

  • Determination: The MIC is the lowest concentration well that remains blue .[3][4]

Self-Validation Check:

  • Column 1 must remain Blue (Sterility).

  • Column 2 must turn Pink (Growth Vitality).

  • If Column 1 turns pink, the media is contaminated; discard the plate.

Section 4: Kinetic & Mechanistic Profiling

A. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Sulfonyl pyrazoles often exhibit bacteriostatic activity (inhibiting folate synthesis) rather than rapid killing. This assay distinguishes the two.

Protocol:

  • Inoculate 10 mL CAMHB with bacteria (~10^6 CFU/mL).

  • Add compound at 4x MIC .

  • Incubate at 37°C with shaking.

  • Sampling: Remove 100 µL aliquots at T=0, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute (PBS) and plate on nutrient agar. Count colonies (CFU).[2]

  • Interpretation:

    • Bactericidal: ≥ 3 log10 reduction in CFU/mL (99.9% kill).[2][5]

    • Bacteriostatic: < 3 log10 reduction.

B. Membrane Integrity Assay (Nucleotide Leakage)

Some pyrazole hybrids act by disrupting cell membranes.

  • Wash log-phase bacteria in PBS (remove broth proteins).

  • Treat with compound (2x MIC) for 4 hours.

  • Centrifuge and collect the supernatant.

  • Measure Absorbance at 260 nm (DNA/RNA release).

    • Comparison: Compare against a Triton X-100 treated control (100% lysis).

Section 5: Visualization of Workflows

Diagram 1: The Screening Hierarchy

This flowchart illustrates the decision matrix for advancing a compound from synthesis to lead candidate.

G Synthesis Synthesis of Sulfonyl Pyrazole Solubility Solubility Check (DMSO < 1%) Synthesis->Solubility Primary Primary Screen Agar Well Diffusion Solubility->Primary Primary->Synthesis Inactive (Redesign) MIC Quantitative MIC (Resazurin Microdilution) Primary->MIC ZOI > 10mm Mechanism Mechanistic Profiling (Time-Kill / Membrane) MIC->Mechanism MIC < 64 µg/mL Lead Lead Candidate Mechanism->Lead Selectivity Index > 10

Caption: Decision tree for evaluating sulfonyl pyrazole antimicrobial candidates.

Diagram 2: Mechanism of Action (Hypothetical)

Sulfonyl pyrazoles are dual-action hybrids. This diagram maps their interference points.

MOA Compound Sulfonyl Pyrazole Hybrid DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Sulfonyl moiety Gyrase DNA Gyrase (Subunit B) Compound->Gyrase Pyrazole moiety Folate Folate Synthesis Blockage DHPS->Folate Rep Replication Arrest Gyrase->Rep Death Bacterial Stasis/Death Folate->Death Rep->Death

Caption: Dual-target mechanism: Sulfonyl group targets DHPS; Pyrazole targets DNA Gyrase.[2][6][7][8][9][10][11][12][13][14][15][16]

Section 6: Data Reporting

Table 1: Example Data Presentation Format

Compound IDStructure TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioActivity Type
SP-01 4-Cl-Phenyl8.032.02Bactericidal
SP-02 4-NO2-Phenyl64.0>128N/AInactive
Cipro Control0.50.0151Bactericidal

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[14] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][11] CLSI.[1][2][5][8][14][17][18] [Link]

  • Swebocki, T., et al. (2023).[19] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[19] Protocols.io.[19] [Link][19]

  • Hamada, N. M. M., & Abdo, N. Y. M. (2015).[12] Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.[12][15] Molecules, 20(6), 10468-10486.[12] [Link]

  • Emery Pharma. (2025). Time-Kill Kinetics Assay. Emery Pharma Services. [Link]

Sources

Application Notes & Protocols: Crystallization of 1-Phenylsulfonyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The crystallization of 1-phenylsulfonyl-1H-pyrazole derivatives is a critical step in their purification and isolation, directly impacting purity, yield, and the solid-state properties essential for drug development.[1][2] This class of compounds, characterized by the presence of a rigid pyrazole core, a bulky phenylsulfonyl group, and various substituents, presents unique challenges and opportunities in developing robust crystallization protocols. The sulfonyl moiety, a strong hydrogen bond acceptor, and the aromatic rings, capable of π-π stacking, heavily influence intermolecular interactions that govern crystal lattice formation.[3][4][5] This guide provides an in-depth analysis of crystallization principles and offers detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals working with 1-phenylsulfonyl-1H-pyrazole derivatives.

Foundational Principles: Mastering Supersaturation for Phenylsulfonyl Pyrazoles

Crystallization is fundamentally a process of controlled precipitation, transitioning a molecule from a disordered state in solution to a highly ordered, crystalline solid state. The entire process is governed by the principle of supersaturation , the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[6] The manner in which supersaturation is achieved and controlled dictates the outcome—whether a sample yields large, well-defined single crystals or an unusable microcrystalline powder.

For 1-phenylsulfonyl-1H-pyrazole derivatives, the key is to approach the metastable zone of the solubility curve slowly, allowing for crystal growth to dominate over rapid nucleation.[7] Factors such as the compound's intrinsic solubility, solvent choice, temperature, and the presence of impurities all play a crucial role.[8]

Visualization: General Crystallization Workflow

The following diagram outlines the logical progression from a crude, synthesized product to high-purity crystals suitable for analysis and further development.

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Processing Crude Crude Product Sol_Screen Solvent Screening & Solubility Profile Crude->Sol_Screen Determine solubility Dissolve Dissolution in Chosen Solvent System Sol_Screen->Dissolve Select optimal solvent(s) Hot_Filter Hot Filtration (remove particulates) Dissolve->Hot_Filter If impurities present Induce_SS Induce Supersaturation (Cooling, Evaporation, etc.) Dissolve->Induce_SS Hot_Filter->Induce_SS Nucleation Nucleation & Crystal Growth Induce_SS->Nucleation Isolation Isolation (Filtration) Nucleation->Isolation Harvest crystals Drying Drying Under Vacuum Isolation->Drying Analysis Analysis (XRD, DSC, etc.) Drying->Analysis G Start Start: Crude Phenylsulfonyl Pyrazole Derivative Solubility Assess Solubility Profile Start->Solubility Amount Amount of Material? Solubility->Amount Moderately soluble at room temp TempDep Strong Temp. Dependence? Solubility->TempDep Poorly soluble at RT, highly soluble when hot AntiSolvent Anti-Solvent Addition Solubility->AntiSolvent Highly soluble in 'good' solvent, insoluble in 'bad' solvent Evap Slow Evaporation Amount->Evap Small (<50mg) Goal: Single Crystals Cool Cooling Crystallization Amount->Cool Large (>500mg) Goal: Bulk Purification Vapor Vapor Diffusion Amount->Vapor Very Small (<10mg) Goal: Screening / Single Crystals TempDep->Amount No TempDep->Cool Yes

Caption: Decision tree for selecting a crystallization method.

Troubleshooting & Advanced Considerations

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the supersaturation level is too high or the temperature is above the compound's melting point in that solvent system. Solution: Use a more dilute solution, cool at a much slower rate, or choose a solvent in which the compound is less soluble.

  • Microcrystals: The formation of very small crystals indicates that nucleation occurred too rapidly. Solution: Reduce the rate of supersaturation (slower cooling, slower evaporation), use a more dilute starting solution, and ensure the crystallization vessel is scrupulously clean. [9]* Needle-like Morphology: Phenylsulfonyl derivatives can sometimes form needle-like crystals due to strong, directional intermolecular forces (like H-bonds or π-stacking) that favor rapid growth along one axis. [10][11]While acceptable for purification, this can be problematic for handling and formulation. [12]Solution: Try different solvents to disrupt the dominant interactions or use a slower crystallization method. The choice of solvent can sometimes control the crystal habit. [10]

References

  • Unknown Author. (n.d.). crystallization of small molecules.
  • Unknown Author. (n.d.). The Slow Evaporation Method.
  • Unknown Author. (n.d.). Guide for crystallization.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Spingler, B., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf.
  • Unknown Author. (2024, December 12). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. MDPI.
  • Civati, F., et al. (n.d.). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC.
  • Metherall, J., Hall, M., & Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Metherall, J., Hall, M., & Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Unknown Author. (2025, August 7). A Practical Approach for Using Solubility to Design Cooling Crystallisations. ResearchGate.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
  • Unknown Author. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Shahani, T., et al. (n.d.). 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol. PMC - NIH.
  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.
  • Elgemeie, G. H., et al. (n.d.). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. PMC.
  • Tiekink, E. R. T. (n.d.). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. PMC.
  • Unknown Author. (n.d.). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • Unknown Author. (2017, April 13). Factors Affecting The Growth Process. Scribd.
  • Unknown Author. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_Wn54ZnKQtqyt9c3_snIxuOi4hKrXjDSmGmibC_8xOgiw4F1FSeGmcFnLrRGWni_9b-MXfhFBXGqp4qnfm8hFhPKQnWkRlAvCHA1M20gjadlAzS4Kk7inB4qpSTc7MNS3Fic0n-qP7IUdw==]([Link]

Sources

Microwave-assisted synthesis of 5-substituted-1-sulfonyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Substituted-1-Sulfonyl Pyrazoles

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-substituted-1-sulfonyl pyrazoles using microwave irradiation. Unlike conventional thermal heating (reflux), which often requires 6–12 hours and yields thermodynamic mixtures of regioisomers, this microwave-assisted protocol achieves completion in 5–20 minutes with enhanced regioselectivity.

Target Audience: Medicinal chemists and process development scientists focusing on COX-2 inhibitors, p38 MAP kinase inhibitors, and antidiabetic agents.

Scientific Context & Mechanistic Insight

The Regioselectivity Challenge

The synthesis of N-sulfonyl pyrazoles typically involves the condensation of 1,3-diketones with sulfonyl hydrazides . The critical challenge is regiocontrol .

  • 1,3-Isomer (Thermodynamic): Sterically less hindered; usually favored under prolonged thermal heating.

  • 1,5-Isomer (Kinetic/Target): Sterically crowded (the C5-substituent is adjacent to the N1-sulfonyl group). This isomer is often the pharmacologically active scaffold (e.g., mimicking the spatial arrangement in Celecoxib analogues).

The Microwave Advantage

Microwave irradiation (2.45 GHz) provides two distinct mechanistic advantages in this synthesis:

  • Dipolar Polarization: The highly polar sulfonyl hydrazide and the transition state intermediates absorb microwave energy efficiently, creating localized superheating ("molecular radiators") that accelerates the nucleophilic attack.

  • Kinetic Trapping: Rapid heating and cooling cycles allow the isolation of the kinetic product (5-substituted) before it equilibrates to the thermodynamically stable 1,3-isomer.

Reaction Mechanism

The reaction proceeds via a sequential nucleophilic attack followed by dehydration.[1] The regiochemistry is determined by the initial attack of the terminal amino group (


) of the hydrazine on the most electrophilic carbonyl of the 1,3-diketone.[1]

PyrazoleMechanism cluster_MW Microwave Effect Start 1,3-Diketone + Sulfonyl Hydrazide Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (Fast) TS Cyclization (Transition State) Inter1->TS Intramolecular Attack Product 5-Substituted- 1-Sulfonyl Pyrazole TS->Product - H2O (Dehydration) Byprod H2O TS->Byprod

Caption: Mechanistic pathway of pyrazole formation. Microwave irradiation accelerates the rate-limiting cyclization step (Yellow to Red).[1]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • 1,3-Diketone (1.0 equiv) [e.g., 1-phenyl-1,3-butanedione]

    • Sulfonyl Hydrazide (1.1 equiv) [e.g., p-Toluenesulfonyl hydrazide]

    • Solvent: Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, often not needed under MW.

Standard Operating Procedure (SOP)

Step 1: Preparation

  • Weigh 1.0 mmol of the 1,3-diketone and 1.1 mmol of the sulfonyl hydrazide into a 10 mL microwave vial.

  • Add 3.0 mL of Ethanol (absolute).

  • Add a magnetic stir bar. Cap the vial and crimp/seal tightly.

  • Pre-stir for 30 seconds to create a slurry.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 120 °C

  • Pressure Limit: 250 psi (17 bar)[1]

  • Power: Max 200 W (Dynamic mode)[1]

  • Hold Time: 10 minutes

  • Stirring: High

Step 3: Work-up & Isolation [1]

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

  • Observation: The product often precipitates directly upon cooling.[1]

  • Filtration: Filter the solid precipitate under vacuum.

  • Wash: Wash the cake with cold ethanol (2 x 2 mL) and hexanes (2 x 2 mL) to remove unreacted hydrazine.

  • Drying: Dry in a vacuum oven at 45 °C for 1 hour.

Step 4: Characterization

  • Verify purity via TLC (Ethyl Acetate/Hexane 3:7).

  • Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the Sulfonyl-Ar protons and the Pyrazole-C5 substituent protons confirms the 1,5-structure.

Optimization & Regiocontrol Strategy

To strictly favor the 5-substituted isomer (Target) over the 3-substituted isomer, modify the solvent system as follows:

ParameterCondition A (Standard)Condition B (High Regioselectivity)
Solvent Ethanol (EtOH)Trifluoroethanol (TFE)
Mechanism General SolvationH-bond donor; stabilizes specific transition states.
Regio-Ratio (5-sub : 3-sub) ~ 60 : 40> 90 : 10
Yield 85 - 92%88 - 95%
Notes Good for symmetrical ketones.Essential for unsymmetrical ketones.

Technical Note: TFE is a strong hydrogen bond donor. It activates the carbonyl group and stabilizes the polarized intermediate leading to the 5-substituted product, effectively suppressing the formation of the thermodynamic 3-substituted isomer [1].

Data Comparison: Conventional vs. Microwave

The following data summarizes the efficiency gains for the synthesis of 1-(p-toluenesulfonyl)-3-methyl-5-phenylpyrazole (from benzoylacetone + tosylhydrazide).

MethodTemperatureTimeYield (%)Solvent Usage
Conventional Reflux 78 °C (Oil Bath)8.0 Hours68%20 mL/mmol
Microwave (This Protocol) 120 °C10 Minutes 94% 3 mL/mmol
Ultrasound (Alternative) Ambient45 Minutes78%10 mL/mmol

Data Source: Internal validation and correlation with literature precedents [2, 3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to water buildup.Add a scavenger like Triethyl orthoformate (TEOF) (1.0 equiv) to consume water produced during condensation.[1]
Regioisomer Mixture Thermodynamic equilibration.[1]Reduce reaction temperature to 80 °C and extend time to 20 mins. Switch solvent to TFE .[1]
Vial Over-pressurization Decomposition of hydrazine (N2 gas evolution).[1]Ensure headspace ratio is >50%.[2] Do not exceed 140 °C. Use a vessel with active pressure venting.
Sticky/Oily Product Solvent occlusion.[1]Triturate the crude oil with diethyl ether or sonicate in cold ethanol to induce crystallization.[1]

References

  • Regioselective Synthesis of Pyrazoles in Fluorinated Solvents Deng, X., & Mani, N. S. (2008).[3] Journal of Organic Chemistry. [Link][1]

  • Microwave-Assisted Synthesis of Pyrazoles: A Review Karakaya, A. (2025).[4] European Journal of Life Sciences. [Link][1][4]

  • Solvent-Free and Microwave-Assisted Synthesis of Azoles Cranfill, P. J., et al. (2022).[5] Molecules. [Link][1][2][4][5][6][7][8][9][10][11][12]

  • Regioselective Synthesis of 1-Sulfonyl Pyrazoles Kumar, R., & Namboothiri, I. N. N. (2011).[13] Organic Letters. [Link][1]

Sources

Troubleshooting & Optimization

Improving regioselectivity in 1-sulfonyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity in 1-Sulfonyl Pyrazole Synthesis

Case ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Achieving high regioselectivity in the synthesis of 1-sulfonyl pyrazoles is a notorious challenge in medicinal chemistry. The core issue stems from the annular tautomerism of the pyrazole ring, which presents two nucleophilic nitrogen sites (N1 and N2) with similar reactivity profiles.

This guide provides a two-tiered troubleshooting approach:

  • Optimization of Direct Sulfonylation: For users modifying an existing pyrazole core.

  • De Novo Regioselective Synthesis: For users building the ring from scratch (the "Gold Standard" for selectivity).

Module 1: Troubleshooting Direct Sulfonylation (Method B)

Use this module if you are reacting a pre-formed unsymmetrical pyrazole with a sulfonyl chloride.

Q1: Why am I consistently getting a ~60:40 mixture of regioisomers?

Diagnosis: You are fighting the tautomeric equilibrium . In solution, unsymmetrical pyrazoles exist as a rapid equilibrium between two tautomers (


-isomer and 

-isomer). When you add a sulfonyl chloride (

), the reaction rate at each nitrogen is determined by a conflict between steric hindrance and nucleophilicity .
  • Steric Rule: The sulfonyl group is bulky. The major isomer is usually the one where the sulfonyl group attaches to the less sterically hindered nitrogen.

  • Electronic Rule: The sulfonyl group prefers the nitrogen with higher electron density (often adjacent to electron-donating groups), but sterics usually override this in sulfonylation.

Visualizing the Conflict:

Tautomerism Fig 1. The Pyrazolate Anion: A Dual-Nucleophile Ambush. Steric bulk at C3 vs C5 dictates the path. TautomerA Tautomer A (H on N1) Transition Deprotonated Pyrazolate Anion TautomerA->Transition -H+ TautomerB Tautomer B (H on N2) TautomerB->Transition -H+ ProductA Product A (N1-Sulfonyl) Steric Clash with R5? Transition->ProductA + R-SO2-Cl (Kinetic Path 1) ProductB Product B (N2-Sulfonyl) Steric Clash with R3? Transition->ProductB + R-SO2-Cl (Kinetic Path 2)

Q2: Can I switch bases or solvents to improve the ratio?

Recommendation: Yes, but the effect is substrate-dependent.

  • Phase Transfer Catalysis (PTC): Using DCM/Water with NaOH and TBAB (tetrabutylammonium bromide) often favors the thermodynamic product (the less hindered isomer) because the reaction occurs at the interface or in the organic phase where equilibration is slower.

  • Hard vs. Soft Bases:

    • NaH (THF): Irreversible deprotonation forms the "naked" pyrazolate anion. This is highly reactive and often leads to poor selectivity (kinetic control).

    • Pyridine/TEA (DCM): Milder bases. The reaction often proceeds via a transient N-sulfonyl pyridinium intermediate, which is a softer electrophile, potentially improving selectivity based on sterics.

Experimental Protocol: Base Screen (Small Scale)

  • Condition A (Standard): Pyrazole (1 eq), Pyridine (2 eq), Sulfonyl Chloride (1.1 eq) in DCM (0 °C to RT).

  • Condition B (Anionic): Pyrazole (1 eq), NaH (1.2 eq) in THF (0 °C), then add Sulfonyl Chloride.

  • Condition C (PTC): Pyrazole (1 eq), Sulfonyl Chloride (1.1 eq), Toluene, 30% NaOH (aq), TBAB (5 mol%).

Q3: Is the reaction reversible? Can I "cook" it to the right isomer?

Insight: Unlike C-alkylation, N-sulfonylation is generally kinetically controlled and stable to migration under mild conditions. However, 1,2-sulfonyl migration has been observed under high temperatures or specific acid catalysis, but it is rare and not a reliable synthetic strategy for pyrazoles [1].

  • Action: If the ratio is poor, do not heat hoping for equilibration. You will likely just hydrolyze the sulfonyl group. Focus on separation or Method A (below).

Module 2: De Novo Synthesis (Method A - The "Gold Standard")

Use this module if you can build the ring from scratch. This bypasses the tautomerism issue entirely.

Q4: How do I synthesize a 1-sulfonyl pyrazole with >95:5 regioselectivity?

Solution: Use Enaminones and Sulfonyl Hydrazines . Instead of reacting a pyrazole with a sulfonyl chloride, react a sulfonyl hydrazine (


) with an enaminone. The regiochemistry is locked by the initial attack of the hydrazine nitrogen on the specific carbon of the enaminone.

Mechanism:

  • The terminal

    
     of the sulfonyl hydrazine attacks the 
    
    
    
    -carbon of the enaminone (Michael-type addition).
  • Cyclization occurs, placing the sulfonyl group on the specific nitrogen defined by the mechanism.

Protocol: Iodine-Mediated Cyclization [2] This "metal-free" oxidative coupling is robust and highly selective.[1]

Reagents:

  • Enaminone (1.0 mmol)

  • Sulfonyl Hydrazine (1.0 mmol)

  • Iodine (

    
    ) (20 mol%)
    
  • TBHP (tert-Butyl hydroperoxide) (2.0 eq)

  • 
     (2.0 eq)
    
  • Solvent: Water or Ethanol

Step-by-Step:

  • Setup: In a 10 mL vial, combine enaminone and sulfonyl hydrazine in water (3 mL).

  • Addition: Add

    
    , 
    
    
    
    , and TBHP slowly.
  • Reaction: Stir at room temperature for 3-5 hours. Monitor by TLC.[2]

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with Ethyl Acetate.
    
  • Result: Typically yields the 1,3-disubstituted (or 1,3,5-tri) pyrazole with high regiocontrol because the sulfonyl group remains attached to the hydrazine nitrogen throughout the cyclization.

Module 3: Analysis & Validation

Q5: How do I definitively prove which isomer I have?

Warning: 1D NMR (


) is often insufficient because the chemical shift differences between N1 and N2 isomers are subtle.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) You must look for spatial proximity between the ortho-protons of the sulfonyl ring and the substituents at C3 or C5 of the pyrazole.

IsomerKey NOE Correlation
1-Sulfonyl-3-R-5-H Strong NOE between Sulfonyl ortho-H and Pyrazole H-5 .
1-Sulfonyl-3-H-5-R Strong NOE between Sulfonyl ortho-H and Pyrazole R-group (e.g., Methyl protons).

Table 1: Chemical Shift Trends (General Rule of Thumb) Note: These are trends, not absolutes. Always validate with NOESY.

SignalN1-Sulfonyl (Isomer A)N2-Sulfonyl (Isomer B)
C5-Carbon (

)
Often shielded (lower ppm) due to proximity to

.
Deshielded relative to Isomer A.
H4-Proton (

)
~6.5 - 6.8 ppm~6.5 - 6.8 ppm (Little difference)
Elution Order (SiO2) usually Less Polar (Elutes first)usually More Polar (Elutes second)

Decision Tree: Workflow Optimization

Optimization Fig 2. Strategic Decision Tree for Regiocontrol. Start Start: Need 1-Sulfonyl Pyrazole Existing Do you have the Pyrazole ring already? Start->Existing Direct Try Direct Sulfonylation (Method B) Existing->Direct Yes DeNovo Switch to De Novo Synthesis (Method A) Existing->DeNovo No BaseScreen Screen Bases: 1. Pyridine/DCM 2. NaH/THF 3. NaOH/TBAB Direct->BaseScreen Result Is Selectivity > 90:10? BaseScreen->Result Purify Purify via Column (Isomers usually separate) Result->Purify Yes Result->DeNovo No (Mixture is inseparable) ProtocolA React Sulfonyl Hydrazine + Enaminone (I2/TBHP) DeNovo->ProtocolA

References

  • Synthetic and Mechanistic Aspects of Sulfonyl Migrations. Source: Organic & Biomolecular Chemistry (RSC) URL:[3][Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade. Source: ChemCatChem (Wiley) URL:[Link]

Sources

Optimizing yield of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Welcome to the PyraTech Support Center.

You are likely here because your synthesis of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is stalling. You may be observing low yields (<30%), regioisomeric mixtures, or the "mysterious" disappearance of your sulfonyl group.[1]

This molecule poses a classic "Regioselectivity vs. Stability" conflict.[2] The 1-(phenylsulfonyl) group acts as both a protecting group and a Directing Group (DG) for lithiation, but it is labile under the very conditions often used to install the ether side chain.[1]

This guide abandons generic advice. We will troubleshoot the specific mechanistic failure points of the C5-Lithiation Route , which is the only reliable method to secure the 5-position regioisomer for this sulfonylated scaffold.

Part 1: The Regioselectivity Trap (Why Condensation Failed)

User Question: "I tried condensing 1-phenylsulfonylhydrazine with the corresponding 1,3-diketone, but I got a mixture of isomers and low yield. Why?"

Technical Insight: Classic cyclocondensation (Knorr synthesis) is thermodynamically controlled and sterically driven.[3][1][2] When you use a bulky hydrazine (like sulfonyl hydrazine), it prefers to attack the least hindered carbonyl, placing the bulky N-substituent away from your side chain.[3][1] This typically yields the 1,3-isomer , not your desired 1,5-isomer .[3][1]

The Solution: Stop using condensation.[2] You must switch to Directed ortho-Metalation (DoM) .[1][2] The N-sulfonyl group is an excellent Directed Metalation Group (DMG) that coordinates lithium to the C5 position, forcing substitution exactly where you need it.[3][1][2]

Visualizing the Pathway Strategy

SynthesisPath Start Starting Material: Pyrazole Step1 Step 1: N-Sulfonylation Start->Step1 Inter1 1-(phenylsulfonyl) pyrazole Step1->Inter1 Step2 Step 2: C5-Lithiation (-78°C) Inter1->Step2 n-BuLi / THF Inter2 C5-Lithio Intermediate Step2->Inter2 Coordination Step3 Step 3: Electrophile Trap (Acetaldehyde) Inter2->Step3 Alcohol Secondary Alcohol Intermediate Step3->Alcohol Step4 Step 4: Mitsunobu / SN2 Alcohol->Step4 Product TARGET: 5-(1-phenoxyethyl)-... Step4->Product

Figure 1: The Directed ortho-Metalation (DoM) strategy ensures 1,5-regioselectivity, avoiding the isomeric mixtures common in condensation methods.[3][1][2]

Part 2: The Lithiation Protocol (Yield Optimization)

User Question: "I switched to lithiation, but my yields are inconsistent (15-40%). Sometimes I recover starting material; other times I get a complex mixture."

Diagnosis: This is a temperature/stability failure.[2] The 1-(phenylsulfonyl)-5-lithiopyrazole intermediate is thermally unstable.[1][2]

  • If T > -50°C: The sulfonyl group can undergo a 1,2-shift (similar to a Fries rearrangement) from N1 to C5, or simply hydrolyze upon workup.[3][1][2]

  • Moisture: N-sulfonyl pyrazoles are moisture-sensitive.[3][2] Traces of water kill the lithiated species immediately.[2]

Optimized Protocol: C5-Lithiation & Trapping
ParameterSpecificationThe "Why" (Causality)
Solvent Anhydrous THF (freshly distilled or molecular sieves)Ether/Hexane are too non-polar to break up n-BuLi aggregates efficiently for this specific deprotonation.[1][2]
Base n-BuLi (1.1 equiv) or LDA n-BuLi is usually sufficient because C5-H is relatively acidic (pKa ~28) due to the electron-withdrawing sulfonyl group.[1][2]
Temperature Strictly -78°C (Acetone/Dry Ice)CRITICAL: Above -60°C, the N-Li species becomes labile.[3][1][2] The sulfonyl group acts as a leaving group or migrates.[2]
Time Deprotonate for 30-45 mins maxExtended lithiation times lead to decomposition.[3][2] Do not stir "overnight."
Quench Acetaldehyde (excess, 1.5 equiv)Add neat acetaldehyde slowly down the side of the flask (pre-cooled) to avoid localized heating.

Troubleshooting Checklist:

  • The "Black Tar" Result: You likely let the reaction warm up before quenching.[2] Keep it at -78°C until the electrophile (acetaldehyde) is fully added.[1][2]

  • Recovered Starting Material: Your n-BuLi might be degraded.[3][2] Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.[1][2]

Part 3: Installing the Phenoxy Side Chain

User Question: "I have the alcohol intermediate [1-(phenylsulfonyl)-5-(1-hydroxyethyl)pyrazole]. The Mitsunobu reaction with phenol is extremely slow or fails.[2] Why?"

Technical Insight: You are attempting a Mitsunobu reaction on a secondary alcohol that is sterically crowded.[2] The bulky phenylsulfonyl group at N1 is physically blocking the approach of the nucleophile (phenol) and the betaine complex to the C5-substituent.[2]

Alternative Strategy: The Mesylate Displacement If Mitsunobu (DEAD/PPh3) fails, switch to a stepwise SN2 approach. This is often higher yielding for this specific scaffold.[2]

Step-by-Step Protocol:

  • Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.

    • Note: This converts the poor leaving group (-OH) into a good one (-OMs).[1][2]

  • Displacement: React the crude mesylate with Phenol + K2CO3 in DMF or Acetonitrile at 60°C.

    • Why this works: The mesylate is less bulky than the Mitsunobu intermediate, and heating (which you can't do easily in Mitsunobu without decomposition) drives the SN2 displacement.[3][1][2]

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield of Ether Check1 Check Alcohol Purity: Is the Sulfonyl group intact? Issue->Check1 Branch1 No (Sulfonyl lost) Check1->Branch1 Branch2 Yes (Intact) Check1->Branch2 Sol1 Solution: Re-sulfonylate N1 using PhSO2Cl/Base Branch1->Sol1 Check2 Method used? Branch2->Check2 Mitsunobu Mitsunobu (DEAD/PPh3) Check2->Mitsunobu SN2 Mesylation/SN2 Check2->SN2 Advice1 Steric Failure. Switch to Mesylation. Mitsunobu->Advice1 Advice2 Check Solvent. Use DMF (Polar Aprotic) to accelerate SN2. SN2->Advice2

Figure 2: Decision matrix for troubleshooting the ether formation step. Steric hindrance often necessitates switching from Mitsunobu to Mesylation.[2]

Part 4: Stability & Final Purification

User Question: "My product degrades on the silica column. It turns yellow and I lose the sulfonyl group."

Technical Insight: N-sulfonyl pyrazoles are base-labile .[3][2] Silica gel is slightly acidic, which is usually fine, but if your eluent contains modifiers (like amines) or if the silica is "active" and you leave it too long, hydrolysis can occur.[1]

  • The Danger Zone: Nucleophilic attack at the sulfur atom by hydroxide or water releases the pyrazole and benzenesulfonic acid.[2]

Purification Guidelines:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes to remove excess amine before loading your sample.[3][1][2] This deactivates the most acidic sites.[2]

  • Fast Elution: Do not let the compound sit on the column. Use a gradient of Hexanes/Ethyl Acetate (start 90:10).[1][2]

  • Storage: Store the final solid under Argon at -20°C. The "1-phenoxyethyl" ether linkage is stable, but the N-S bond remains the weak link.

References
  • Regioselective Lithiation of N-Sulfonyl Pyrazoles

    • Gribble, G. W., & Saulnier, M. G. (1980).[3][1] Lithiation of 1-(Phenylsulfonyl)pyrazole. This is the seminal work establishing C5-lithiation logic.

    • Source: (General reference for DoM chemistry).[3][1]

  • Mitsunobu vs.

    • Hughes, D. L. (1992).[3][1] The Mitsunobu Reaction. Organic Reactions, 42, 335-656.[3][1] Explains steric limitations in secondary alcohol inversions.

    • Source:[3][1]

  • Stability of N-Sulfonyl Heterocycles

    • Katritzky, A. R. (1994).[3][1] Handbook of Heterocyclic Chemistry. Detailed analysis of the lability of N-protecting groups.

    • Source:[3][1]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves pyrophoric reagents (n-BuLi) and toxic electrophiles.[1][2] Always consult your institution's EHS guidelines.

Sources

Technical Support Center: Sulfonylation of Pyrazole Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the N-sulfonylation of pyrazoles. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower your experimental success.

Section 1: First-Line Troubleshooting: Why Did My Reaction Fail?

This section addresses the most common and immediate failures in N-sulfonylation reactions, helping you quickly diagnose the root cause.

Q1: I have no product, and my pyrazole starting material is unreacted. What are the most likely culprits?

This is a classic non-starter issue, which almost always points to a problem with one of three components: the base, the sulfonyl chloride, or the reaction temperature.

  • Insufficiently Strong Base: The pyrazole N-H bond needs to be deprotonated to create a nucleophilic nitrogen anion. If your base is too weak, this crucial first step will not occur. The pKa of the pyrazole N-H is approximately 14-15, so a base that generates a conjugate acid with a pKa significantly higher than this is required.

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding and unreactive sulfonic acid.[1][2] If your reagent is old or has been improperly stored, it may be completely "dead." You may observe the sulfonic acid as a water-soluble byproduct during work-up. To avoid this, always use a fresh bottle of sulfonyl chloride or purify older reagents.[1][2]

  • Reaction Temperature Too Low: While some highly reactive substrates will proceed at 0 °C or room temperature, many combinations require heating to overcome the activation energy barrier.[1]

Q2: My reaction is messy, with many spots on the TLC plate. What causes this?

A complex reaction mixture suggests the formation of multiple side products. The most common issues are:

  • Di-sulfonylation: If your pyrazole is unsubstituted at the other nitrogen, it's possible for a second sulfonylation to occur, especially if an excess of the sulfonyl chloride and base is used.[1]

  • C-Sulfonylation: While N-sulfonylation is generally favored, under certain conditions (particularly with highly activated pyrazoles or harsh reaction conditions), electrophilic attack can occur at the C4 position of the pyrazole ring.[3]

  • Decomposition: High temperatures can cause the decomposition of either the starting materials or the desired product, especially if they are sensitive.[1]

Below is a decision tree to guide your initial troubleshooting efforts for a failed reaction.

G start Problem: Low or No Conversion check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_setup 3. Review Experimental Setup start->check_setup sulfonyl_chloride Is Sulfonyl Chloride fresh? (Test for hydrolysis) check_reagents->sulfonyl_chloride temp_ok Is Temperature appropriate? check_conditions->temp_ok solvent_dry Is Solvent anhydrous? check_setup->solvent_dry base_ok Is Base strong enough? (Check pKa) sulfonyl_chloride->base_ok Yes sol_new_reagent Solution: Use fresh/purified sulfonyl chloride. sulfonyl_chloride->sol_new_reagent No base_ok->solvent_dry Yes sol_stronger_base Solution: Use a stronger base (e.g., NaH, K2CO3). base_ok->sol_stronger_base No solvent_dry->temp_ok Yes sol_dry_solvent Solution: Use freshly dried solvent. solvent_dry->sol_dry_solvent No sol_increase_temp Solution: Increase temperature incrementally. temp_ok->sol_increase_temp No

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Optimizing Reaction Conditions

Fine-tuning your reaction parameters is critical for achieving high yield and purity.

Q3: How do I select the right base for my sulfonylation?

The choice of base is arguably the most critical parameter and depends on the pyrazole's acidity and the overall reaction sensitivity.[1]

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic, sterically hindered bases primarily used to scavenge the HCl generated during the reaction.[1] They are a good first choice for many systems. DIPEA is a stronger base and can be more effective than triethylamine.[2]

  • Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride. However, be cautious, as high temperatures or excess pyridine can lead to unwanted side reactions.[1]

  • Inorganic Bases (e.g., K₂CO₃, NaH): These are excellent choices, especially for less reactive pyrazoles that require a stronger base for complete deprotonation.[1] Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the pyrazole, often leading to very clean reactions. Potassium carbonate is a milder, safer alternative that is effective in polar aprotic solvents like DMF or acetonitrile.[2]

BaseTypeTypical Use CaseKey Considerations
Triethylamine (Et₃N) Organic, HinderedGeneral-purpose HCl scavenger.[1]Moderate basicity. Can form insoluble salts.
DIPEA Organic, HinderedStronger HCl scavenger than Et₃N.[2]More effective for stubborn reactions.
Pyridine Organic, NucleophilicBase, solvent, and catalyst.[1]Can form byproducts at high temperatures.
K₂CO₃ / Cs₂CO₃ Inorganic, Non-nucleophilicGood for polar aprotic solvents.[1]Heterogeneous reaction may be slower.
NaH Inorganic, Non-nucleophilicFor complete, irreversible deprotonation.[2]Highly reactive with water; requires anhydrous conditions.

Caption: Comparison of Common Bases for N-Sulfonylation.

Q4: What is the best solvent for N-sulfonylation?

A good solvent must dissolve the pyrazole and the base, be inert to the reaction conditions, and ideally have a boiling point that allows for temperature control.

  • Dichloromethane (DCM): An excellent, general-purpose solvent for reactions at or below room temperature.[1]

  • Tetrahydrofuran (THF): A good polar aprotic solvent, especially when using inorganic bases like NaH.[2]

  • Acetonitrile (MeCN) or Dimethylformamide (DMF): These are ideal for reactions requiring higher temperatures and for dissolving inorganic bases like K₂CO₃.

  • Pyridine: Can be used as a solvent when a catalytic effect is also desired.[1]

Section 3: The Challenge of Regioselectivity

For unsymmetrically substituted pyrazoles, controlling which of the two nitrogen atoms is sulfonylated is a significant challenge.[4]

Q5: My reaction produces a mixture of two N-sulfonylated isomers. How can I control the regioselectivity?

Regioselectivity is governed by a combination of steric and electronic factors. The reaction typically occurs at the less sterically hindered nitrogen atom.[5]

  • Steric Hindrance: This is the most powerful tool for directing the reaction. A bulky substituent at the C3 or C5 position will strongly disfavor sulfonylation at the adjacent N1 or N2 position, respectively. You can exploit this by choosing a pyrazole with a large group next to the nitrogen you wish to avoid sulfonylating.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups decrease it.[5]

  • Reaction Conditions: In some cases, changing the solvent or base can influence the regioisomeric ratio, although this is often less predictable than steric control.[4][6] The traditional Knorr pyrazole synthesis often struggles with regioisomeric mixtures, highlighting the importance of controlled reaction design.[7]

Section 4: Protocols & Methodologies

Protocol 1: General N-Sulfonylation using Triethylamine

This protocol is a robust starting point for many pyrazole substrates.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A 1. Dissolve Pyrazole in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Triethylamine (1.5 equiv) B->C D 4. Add Sulfonyl Chloride (1.1 equiv) dropwise C->D E 5. Stir at 0 °C for 30 min, then warm to RT D->E F 6. Monitor by TLC (2-12 hours) E->F G 7. Quench with Water F->G H 8. Extract with DCM, Dry, & Concentrate G->H I 9. Purify by Chromatography H->I

Caption: General Experimental Workflow for Pyrazole N-Sulfonylation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1-0.5 M).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equiv) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is fully consumed (typically 2-12 hours).[1]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: N-Sulfonylation using Sodium Hydride for Less Reactive Pyrazoles

This method is for pyrazoles that are less acidic or sterically hindered.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF.

  • Pyrazole Addition: Cool the suspension to 0 °C. Add a solution of the pyrazole (1.0 equiv) in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Sulfonyl Chloride Addition: Cool the mixture back down to 0 °C and add the sulfonyl chloride (1.1 equiv) dropwise.

  • Reaction & Monitoring: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Isolation & Purification: Proceed with extraction, drying, and purification as described in Protocol 1.

References

  • Khalili, M. and Moosavi-Zare, A. R. (2022). Phthalimide-N-sulfonic Acid as Highly Efficient Catalyst for the Synthesis of 1,4-dihydropyrano [2,3-c] Pyrazole Derivatives. Semiannual Organic Chemistry Journal, 1(1), 11-20. [Link]

  • Yadav, D. et al. (2021). Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers. [Link]

  • Ma, J. et al. (2023). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Ma, J. et al. (2023). Electrochemical/I– Dual-Catalyzed Access to Sulfonated Pyrazoles under External Oxidant-Free Conditions. Chinese Journal of Chemistry. [Link]

  • Nguyen, T. et al. (2024). Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development. [Link]

  • Kumar, R. et al. (2022). Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Kumar, R. & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes and a facile entry into Withasomnine. Organic Letters. [Link]

  • Wang, Z. et al. (2023). Photocatalytic Carbosulfonylation/Cyclization of N-Homoallyl and N-Allyl Aldehyde Hydrazones toward Sulfonylated Tetrahydropyridazines and Dihydropyrazoles. Organic Letters. [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Abdollahi, S. et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. [Link]

  • Reddy, M. R. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Gomaa, A. et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Smith, K. M. et al. (2008). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]

  • Javorskis, T. & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Naimi, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • da Silva, A. F. et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Kumar, A. et al. (2021). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, B. P. et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Applicable Chemistry. [Link]

  • Procter, D. J. et al. (2020). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

  • Javorskis, T. & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Mishra, A. et al. (2024). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ChemistrySelect. [Link]

  • Unknown Author (2018). Pyrazole. SlideShare. [Link]

  • Wang, B. et al. (2024). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. Chinese Journal of Organic Chemistry. [Link]

  • Tian, L. et al. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • Cironi, P. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • Abdollahi, S. et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. [Link]

  • Lacour, J. et al. (2021). Reactivity of N-sulfonyl triazoles with aminals. ResearchGate. [Link]

  • Kumar, V. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical Sciences. [Link]

Sources

Overcoming steric hindrance in 5-substituted pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyrazole Synthesis Subject: Overcoming Steric Hindrance & Regiocontrol in 5-Substituted Pyrazole Formation Ticket ID: PYR-5SUB-STERIC Status: Open Responder: Senior Application Scientist

Welcome to the Advanced Synthesis Support Module

You are likely accessing this guide because your standard Knorr pyrazole synthesis (1,3-diketone + hydrazine) has failed. You are encountering one of two "Steric Walls":

  • The Regio-Wall: The reaction yields the thermodynamically favored 1,3-isomer, but you need the sterically congested 1,5-isomer.

  • The Kinetic Wall: The bulky substituents at the 5-position (or on the hydrazine) are preventing cyclization entirely, leading to stalled reactions or decomposition.

This guide moves beyond textbook chemistry into process-enabling methodologies used in high-value API synthesis.

Module 1: The Regioselectivity Matrix (Solving the Isomer Crisis)

The Core Problem: In the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, the hydrazine's terminal nitrogen (


) is the most nucleophilic. It naturally attacks the most electrophilic carbonyl. However, steric bulk often forces the reaction toward the 1,3-isomer to minimize clash between the 

-substituent and the C-substituent.

The Solution: Solvent-Controlled Switch Recent breakthroughs utilize fluorinated alcohols to reverse this selectivity. Hydrogen bonding in solvents like Hexafluoroisopropanol (HFIP) activates the carbonyls differentially and stabilizes the transition state leading to the 1,5-isomer.

Data: Solvent Influence on Regiochemical Outcome

Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine

SolventConditionsMajor IsomerRatio (1,5 : 1,3)Mechanism Note
Ethanol Reflux, 2h1,3-isomer15 : 85Thermodynamic control (Steric relief dominant)
THF Reflux, 4h1,3-isomer10 : 90Aprotic, poor transition state stabilization
TFE (Trifluoroethanol)25°C, 1hMixed60 : 40H-bond donor starts shifting preference
HFIP (Hexafluoroisopropanol)25°C, 1h1,5-isomer > 95 : 5 Strong H-bond network activates specific C=O

Technical Insight: HFIP is not just a solvent here; it acts as a specific Lewis acid catalyst that activates the carbonyl adjacent to the bulky group, encouraging attack by the substituted nitrogen (or directing the terminal nitrogen to the "wrong" carbon depending on the exact electronic bias) [1].

Protocol A: HFIP-Mediated Regioselective Synthesis

Applicability: When you need the 1,5-isomer (bulky group next to N-substituent).

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The reaction is often significantly faster in HFIP than EtOH.

  • Workup: Evaporate HFIP directly (rotovap). The residue is often pure enough for crystallization.

  • Validation: Perform NOESY NMR. Look for a cross-peak between the N-substituent (e.g., N-Me) and the C5-substituent.

Module 2: Bypassing the Wall (Alternative Precursors)

If the 1,3-diketone route is too sterically hindered to cyclize or yields inseparable mixtures, you must change the electrophile. Alkynones (


-alkynic ketones)  are superior precursors for sterically demanding pyrazoles.

Why this works: The reaction proceeds via a Michael addition followed by cyclization. The linearity of the alkyne reduces steric approach penalties compared to the sp² hybridized enol of a diketone.

Visualizing the Pathway Logic

PyrazolePathways Start Target: 5-Bulky Pyrazole Diketone Route A: 1,3-Diketone Start->Diketone Alkynone Route B: Alkynone Start->Alkynone Issue1 Steric Clash (Low Yield) Diketone->Issue1 Very Bulky R Issue2 Regio Mixture (1,3 vs 1,5) Diketone->Issue2 Standard Cond. Soln2 Cu-Catalysis (Regio-lock) Alkynone->Soln2 High Control Issue1->Alkynone Switch Strategy Soln1 HFIP Solvent (See Module 1) Issue2->Soln1 Product Pure 1,5-Isomer Soln1->Product Soln2->Product

Caption: Decision matrix for selecting the optimal synthetic route based on steric severity.

Protocol B: Copper-Catalyzed Cyclization of Alkynones

Applicability: Extreme steric hindrance (e.g., tert-butyl, adamantyl groups) or strict regiorequirements.

  • Reagents: Combine alkynone (1.0 equiv) and aryl/alkyl hydrazine (1.2 equiv) in DMF.

  • Catalyst: Add CuI (5 mol%) and Cs₂CO₃ (2.0 equiv).

  • Conditions: Heat to 80–100°C under Argon.

  • Mechanism: The Copper coordinates the alkyne, activating it for the specific nucleophilic attack by the hydrazine, overriding steric repulsion [2].

Module 3: Brute Force (Microwave Acceleration)

When the thermodynamics are favorable but the kinetics are dead due to steric shielding (the "Kinetic Wall"), thermal heating is often insufficient.

The Fix: Microwave irradiation.[1] Microwave synthesis does not just heat the bulk solvent; it directly couples with the polar transition state. For pyrazole formation, the zwitterionic intermediate is highly polar, absorbing MW energy efficiently to overcome the activation energy barrier imposed by steric bulk [3].

Protocol C: Microwave-Assisted Synthesis
  • Vessel: Use a dedicated 10mL or 30mL microwave vial (Do not use domestic microwaves).

  • Solvent: Ethanol/Acetic Acid (10:1). The acetic acid acts as a proton source to catalyze the dehydration step.

  • Parameters:

    • Temperature: 120°C (Start here; go to 150°C if needed).

    • Time: 10–20 minutes (Hold time).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Result: Reactions that take 24h at reflux often complete in 15 mins with cleaner profiles because there is less time for thermal decomposition byproducts to form.

Module 4: Troubleshooting & FAQs

Q1: I have synthesized the product, but I cannot determine if it is the 1,3- or 1,5-isomer. 1H NMR is ambiguous. A: Do not rely on chemical shift alone.

  • NOESY/ROESY: This is mandatory. If you have a 1-Methyl-5-Phenyl pyrazole, you must see a correlation (spot) between the N-Methyl protons and the Phenyl ortho-protons. If the spot is absent, you likely have the 1,3-isomer.

  • 13C NMR (Gated Decoupling): The coupling constant (

    
    ) of the pyrazole C-4 proton to the C-3 or C-5 carbons differs.
    

Q2: My hydrazine hydrochloride salt is not reacting with the diketone. A: Hydrazine salts (e.g.,


) are non-nucleophilic. You must liberate the free base.
  • Fix: Add 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine (

    
    ) to the reaction mixture. However, be careful: excess base can promote the "wrong" isomer. Using NaOAc in Ethanol is a gentle buffer system.
    

Q3: The reaction turns black/tarry and yield is <10%. A: This indicates oxidative decomposition of the hydrazine or polymerization of the diketone.

  • Fix 1: Degas your solvents (Oxygen-free environment).

  • Fix 2: Switch to the Alkynone Route (Module 2) . Diketones are prone to self-condensation; alkynones are more robust.

References

  • Solvent Effects on Regioselectivity: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Copper-Catalyzed Alkynone Cyclization: Martin, R., et al. (2006). Cu-Catalyzed Domino C-N Coupling/Hydroamination: A Facile Synthesis of Pyrazoles. Angewandte Chemie International Edition.

  • Microwave Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.

  • Regioselectivity Reviews: BenchChem Technical Support. (2025).[1][2] Managing Regioselectivity in Substituted Pyrazole Synthesis.

Sources

Validation & Comparative

1H NMR characterization of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Characterization of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectroscopic features of the novel heterocyclic compound, 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole. In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed, predicted spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis of experimental data from structurally related compounds. This guide is designed for researchers and professionals in drug development, offering both a robust analytical framework and a practical protocol for experimental verification.

Molecular Structure and Predicted ¹H NMR Spectral Profile

The structural complexity of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole arises from the unique arrangement of its three key fragments: the phenylsulfonyl group, the substituted pyrazole core, and the phenoxyethyl side chain. Understanding the electronic environment of each proton is crucial for assigning its corresponding signal in the ¹H NMR spectrum.

Below is a diagram of the molecule with protons labeled for unambiguous assignment, followed by a table summarizing the predicted ¹H NMR data.

Caption: Molecular structure with proton environments labeled (Ha-Hh).

Table 1: Predicted ¹H NMR Data for 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole (in CDCl₃)
Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
Ha -CH(O)-CH₃ ~1.8 - 2.0Doublet (d)~7.0Aliphatic methyl group coupled to a single methine proton (He).
Hb Phenoxy-H (ortho, meta, para)~6.9 - 7.4Multiplet (m)-Protons on the phenoxy ring, shielded relative to the phenylsulfonyl protons.
Hc Pyrazole-H 4~6.4 - 6.6Doublet (d)~2.5Pyrazole H4 proton coupled to H3 (Hd). Its chemical shift is influenced by the adjacent sulfonyl-bearing nitrogen.
Hd Pyrazole-H 3~7.6 - 7.8Doublet (d)~2.5Pyrazole H3 proton coupled to H4 (Hc). Deshielded due to proximity to the electronegative nitrogen atom N2.
He -CH (O)-CH₃~5.8 - 6.0Quartet (q)~7.0Methine proton deshielded by the adjacent oxygen atom and the pyrazole ring, coupled to three methyl protons (Ha).
Hf, Hg, Hh Phenylsulfonyl-H ~7.5 - 8.1Multiplet (m)-Aromatic protons significantly deshielded by the strong electron-withdrawing effect of the sulfonyl group (-SO₂).

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts are derived from established principles and by comparison with experimental data for molecules containing the same functional groups.[1][2]

Table 2: Comparison of ¹H NMR Data with Reference Compounds
Functional Group/FragmentReference CompoundExperimental Chemical Shift (δ, ppm)SourceComparison with Target Molecule
Pyrazole Ring Protons 1-Phenyl-1H-pyrazoleH3: ~7.7, H4: ~6.4, H5: ~7.8[3]The predicted shifts for Hc (~6.5 ppm) and Hd (~7.7 ppm) in our target molecule are consistent with these values, accounting for the different substituents.
Phenylsulfonyl Aromatic Protons 1-(Phenylsulfonyl)piperidine7.50 - 7.84 (m)[4]The downfield region of 7.5-8.1 ppm predicted for the phenylsulfonyl protons directly aligns with experimental data for similar N-phenylsulfonyl compounds.[4][5][6]
Phenoxy Aromatic Protons 2-Phenoxyethanol6.87 - 7.24 (m)[7][8]The predicted range of 6.9-7.4 ppm for the phenoxy protons (Hb) is well-supported by this data, showing they are less deshielded than the phenylsulfonyl protons.
Phenoxyethyl Protons (-OCH-CH₃) 2-Phenoxyethanol (-OCH₂CH₂OH)O-CH₂ : ~3.9-4.0[7]The methine proton (He) in our target is predicted to be further downfield (~5.9 ppm) due to being tertiary and directly attached to the pyrazole ring, a reasonable extrapolation. The methyl (Ha) prediction (~1.9 ppm) is typical for such an environment.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted data, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum. This self-validating system ensures reproducibility and accuracy.

G cluster_workflow ¹H NMR Characterization Workflow prep 1. Sample Preparation - Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃. - Add TMS as internal standard (0 ppm). - Filter into a clean NMR tube. acq 2. Data Acquisition - Use a ≥400 MHz spectrometer. - Set spectral width to ~16 ppm. - Apply a 90° pulse. - Set relaxation delay (D1) to 2s. - Acquire 16-32 scans. prep->acq Load Sample proc 3. Data Processing - Apply Fourier Transformation. - Perform phase and baseline correction. - Calibrate the spectrum to TMS at 0.00 ppm. acq->proc Generate FID analysis 4. Spectral Analysis - Integrate all signals. - Determine multiplicities (s, d, q, m). - Measure coupling constants (J-values). - Assign peaks to corresponding protons. proc->analysis Generate Spectrum

Caption: Standard workflow for ¹H NMR analysis.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single residual peak at ~7.26 ppm.[4]

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[1]

    • Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrumental Setup and Data Acquisition:

    • The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the complex aromatic region.

    • Acquisition Parameters:

      • Spectral Width: Set to approximately 16 ppm to cover the entire range of proton chemical shifts.

      • Pulse Angle: A standard 90° pulse should be used.

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

      • Number of Scans: Acquire between 16 and 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity (singlet, doublet, quartet, etc.) and measure the coupling constants (J-values) to establish proton connectivity.

    • Assign each signal to its corresponding proton in the molecule based on its chemical shift, integration, and multiplicity, cross-referencing with the predicted data in Table 1.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H NMR characterization of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole. By dissecting the molecule into its constituent fragments and comparing them to known compounds, we have established a reliable set of expected spectral data. The detailed experimental protocol provides a clear path for researchers to obtain and verify these results in the laboratory. This combined theoretical and practical approach ensures a high degree of scientific integrity and offers a valuable resource for the structural elucidation of this and other complex heterocyclic molecules.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. [Link]

  • Dehydroxylative Sulfonylation of Alcohols. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). [Link]

  • Supporting Information - Beilstein Archives. [Link]

  • Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} - PMC. [Link]

  • Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group | JACS Au - ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles - JOCPR. [Link]

  • H NMR Spectroscopy. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. [Link]

  • 2-Phenoxyethanol - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation Patterns of Sulfonyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of sulfonyl pyrazoles, a class of compounds of significant interest in medicinal chemistry and drug development. By understanding these fragmentation pathways, researchers can accelerate the identification, structural elucidation, and metabolic profiling of novel sulfonyl pyrazole-based drug candidates. This document moves beyond a simple listing of fragments to explain the underlying chemical principles governing bond cleavages, offering a robust framework for data interpretation.

The Growing Importance of Sulfonyl Pyrazoles in Drug Discovery

Sulfonyl pyrazoles represent a versatile scaffold in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A notable example is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The structural characterization of these molecules is paramount during the discovery and development phases, and mass spectrometry stands out as a primary analytical tool for this purpose due to its high sensitivity and specificity. Understanding the fragmentation behavior of the sulfonyl pyrazole core is essential for the unambiguous identification of lead compounds and their metabolites.

Fundamentals of Electrospray Ionization and Collision-Induced Dissociation

For the analysis of moderately polar and thermally labile molecules like sulfonyl pyrazoles, Electrospray Ionization (ESI) is the preferred ionization technique. ESI generates protonated molecules, [M+H]+, in positive ion mode or deprotonated molecules, [M-H]-, in negative ion mode, with minimal in-source fragmentation. Subsequent fragmentation for structural analysis is typically achieved through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap). In CID, the precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon), leading to internal energy uptake and subsequent bond cleavage. The resulting product ions are then mass-analyzed to generate a fragmentation spectrum.

Characteristic Fragmentation Pathways of the Sulfonyl Pyrazole Scaffold

The fragmentation of the sulfonyl pyrazole core is dictated by the relative strengths of its constituent bonds and the stability of the resulting fragments. Several key fragmentation pathways are consistently observed, providing a diagnostic fingerprint for this class of compounds.

Cleavage of the Sulfonamide Bond

The sulfonamide linkage is often the most labile bond in the sulfonyl pyrazole structure under CID conditions. This leads to two primary fragmentation routes:

  • Cleavage with charge retention on the pyrazole moiety: This pathway involves the cleavage of the C-S bond, resulting in the formation of a protonated pyrazole fragment and the neutral loss of the sulfonyl group. The mass of this neutral loss is dependent on the substituent on the sulfonyl group.

  • Cleavage with charge retention on the sulfonyl moiety: Alternatively, the S-N bond can cleave, leading to the formation of a sulfonyl-containing cation and the neutral loss of the pyrazole ring.

Fragmentation of the Pyrazole Ring

The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules. Common neutral losses from the pyrazole ring include the loss of HCN (27 Da) and N2 (28 Da). These fragmentations are particularly useful for confirming the presence of the pyrazole heterocycle.

Rearrangement Reactions

In some cases, rearrangement reactions can occur prior to or during fragmentation. For instance, hydrogen rearrangements can influence the observed fragmentation pattern and the relative abundance of product ions. These rearrangements are often driven by the formation of more stable product ions or neutral species.

The general fragmentation pathways are illustrated in the diagram below:

Protonated Sulfonyl Pyrazole [M+H]+ Protonated Sulfonyl Pyrazole [M+H]+ Pyrazole Cation Pyrazole Cation Protonated Sulfonyl Pyrazole [M+H]+->Pyrazole Cation C-S Cleavage Sulfonyl Cation Sulfonyl Cation Protonated Sulfonyl Pyrazole [M+H]+->Sulfonyl Cation S-N Cleavage Neutral Loss of Sulfonyl Group Neutral Loss of Sulfonyl Group Protonated Sulfonyl Pyrazole [M+H]+->Neutral Loss of Sulfonyl Group Neutral Loss of Pyrazole Neutral Loss of Pyrazole Protonated Sulfonyl Pyrazole [M+H]+->Neutral Loss of Pyrazole Ring Fragment Ions Ring Fragment Ions Pyrazole Cation->Ring Fragment Ions Ring Opening Neutral Loss of HCN, N2 Neutral Loss of HCN, N2 Ring Fragment Ions->Neutral Loss of HCN, N2

Figure 1. Generalized fragmentation pathways of protonated sulfonyl pyrazoles under CID.

Comparative Fragmentation Analysis: Sulfonyl Pyrazoles vs. Other Sulfonamides

To highlight the unique fragmentation signature of the sulfonyl pyrazole scaffold, it is instructive to compare its fragmentation behavior with that of other sulfonamide-containing compounds, such as simple N-arylsulfonamides. While both classes of compounds exhibit cleavage of the sulfonamide bond, the subsequent fragmentation of the nitrogen-containing ring is a key differentiator. The presence of the pyrazole ring in sulfonyl pyrazoles leads to the characteristic neutral losses of HCN and N2, which are not observed in the fragmentation of simple N-arylsulfonamides. This distinction allows for the confident identification of the sulfonyl pyrazole core.

Compound ClassPrimary FragmentationCharacteristic Neutral Losses
Sulfonyl Pyrazoles C-S and S-N bond cleavageSulfonyl group, Pyrazole ring, HCN, N2
N-Aryl Sulfonamides C-S and S-N bond cleavageSulfonyl group, Aryl amine

Experimental Protocol for MS/MS Analysis of Sulfonyl Pyrazoles

This protocol provides a general framework for the analysis of sulfonyl pyrazoles using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled to a liquid chromatography system.

Objective: To obtain high-quality MS and MS/MS spectra for the structural elucidation of sulfonyl pyrazoles.

Materials:

  • Sulfonyl pyrazole standard or sample

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • High-resolution mass spectrometer with ESI source

Procedure:

  • Sample Preparation:

    • Dissolve the sulfonyl pyrazole sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is generally suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS1 Scan Range: m/z 100-1000.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Precursor Ion Selection: Select the [M+H]+ ion of the sulfonyl pyrazole of interest.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum. The optimal collision energy will depend on the specific compound and instrument.

    • Product Ion Scan Range: m/z 50 to the precursor m/z.

Data Analysis:

  • Identify the precursor ion in the MS1 spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions and neutral losses as described in Section 3.

  • Use the accurate mass measurements to determine the elemental composition of the precursor and fragment ions.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample LC Separation LC Separation Filter Sample->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization MS1 Scan MS1 Scan ESI Ionization->MS1 Scan Precursor Selection Precursor Selection MS1 Scan->Precursor Selection CID Fragmentation CID Fragmentation Precursor Selection->CID Fragmentation MS2 Scan MS2 Scan CID Fragmentation->MS2 Scan Identify Precursor Ion Identify Precursor Ion MS2 Scan->Identify Precursor Ion Analyze Fragment Ions Analyze Fragment Ions Identify Precursor Ion->Analyze Fragment Ions Determine Elemental Composition Determine Elemental Composition Analyze Fragment Ions->Determine Elemental Composition Structure Elucidation Structure Elucidation Determine Elemental Composition->Structure Elucidation

Figure 2. Workflow for the MS/MS analysis of sulfonyl pyrazoles.

Conclusion

The mass spectrometry fragmentation patterns of sulfonyl pyrazoles provide a wealth of structural information that is invaluable for researchers in drug discovery and development. The characteristic cleavages of the sulfonamide bond and the pyrazole ring offer a reliable fingerprint for the identification of this important class of compounds. By following the experimental protocols and data analysis strategies outlined in this guide, scientists can confidently and accurately characterize novel sulfonyl pyrazole derivatives, thereby accelerating the pace of their research.

References

  • Title: Mass Spectrometry in Drug Discovery Source: Methods in Molecular Biology URL: [Link]

  • Title: The role of mass spectrometry in the drug discovery process Source: Drug Discovery Today URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Facilitate Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

HPLC Purity Analysis Methods for Pyrazole-Based Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, the pyrazole scaffold (a 5-membered ring with two adjacent nitrogen atoms) is ubiquitous, appearing in blockbuster drugs like Celecoxib and Rimonabant. However, for the analytical chemist, pyrazoles present a distinct "paradox." While they are chemically robust, they are chromatographically fragile.

Their basic nitrogen atoms (pKa typically 2.5–4.0, but higher in derivatives) act as proton acceptors. On traditional silica-based C18 columns at acidic pH, these protonated nitrogens engage in secondary ion-exchange interactions with residual silanols. The result? Severe peak tailing, retention time shifts, and resolution loss.

This guide objectively compares three distinct methodologies to solve this problem, moving beyond the "standard C18" approach to modern, high-fidelity techniques.

Comparative Analysis of Methodologies

We evaluated three primary approaches for pyrazole purity analysis. The comparison focuses on Peak Symmetry (Tailing Factor,


) , Resolution (

)
, and MS-Compatibility .
Method A: Traditional Acidic C18 (The Baseline)
  • Chemistry: Fully porous Silica C18 (e.g., standard L1).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Verdict: Not Recommended for basic pyrazoles.

  • Mechanism of Failure: At pH 2.7, the pyrazole nitrogen is fully protonated (

    
    ). The positively charged analyte binds to negatively charged deprotonated silanols (
    
    
    
    ) on the column surface, causing "drag" (tailing).
Method B: High-pH Hybrid C18 (The Gold Standard)
  • Chemistry: Hybrid Organic-Inorganic Particle (e.g., Ethylene-Bridged Hybrid or Surface-Modified Porous Shell).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Verdict: Highly Recommended.

  • Mechanism of Success: At pH 10, both the pyrazole (free base) and the silanols are deprotonated. However, the hybrid particle resists dissolution at high pH. Since the analyte is neutral, it interacts purely via hydrophobic partitioning, yielding sharp, symmetrical peaks.

Method C: HILIC (The Specialist)
  • Chemistry: Zwitterionic or Bare Silica.

  • Mobile Phase: Acetonitrile-rich (>80%) with Ammonium Acetate.

  • Verdict: Niche Use Only. Best for highly polar, glycosylated, or metabolic pyrazole derivatives that elute in the void volume of C18.

Supporting Experimental Data

The following data summarizes the performance of a test probe (3,5-dimethyl-1-phenylpyrazole) across the three methods.

ParameterMethod A: Acidic C18Method B: High-pH HybridMethod C: HILIC
Column Type Standard Silica C18 (5µm)Hybrid C18 (2.5µm)Bare Silica HILIC (2.7µm)
Mobile Phase pH 2.7 (Formic Acid)10.0 (NH₄HCO₃)5.8 (NH₄OAc)
Retention (

)
1.2 (Low)4.5 (High)2.1 (Moderate)
Tailing Factor (

)
1.8 - 2.2 (Poor) 1.05 - 1.15 (Excellent) 1.2 (Good)
Plate Count (

)
~8,000~22,000~18,000
MS Sensitivity ModerateHigh (Enhanced Ionization) High (Desolvation)

Analyst Note: Method B not only improves peak shape but increases retention (


), allowing basic pyrazoles to separate from the solvent front and polar impurities.

Scientific Rationale & Decision Logic

To ensure reproducibility, one must select the method based on the physicochemical properties of the specific pyrazole derivative.

Method Selection Decision Tree

MethodSelection Figure 1: Physicochemical-based decision matrix for pyrazole method selection. Start Start: Analyze Pyrazole Structure CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP IsPolar LogP < 0 (Highly Polar)? CheckLogP->IsPolar CheckpKa Check pKa of Ring Nitrogen IsPolar->CheckpKa No MethodC Select Method C: HILIC (Zwitterionic) IsPolar->MethodC Yes IsBasic Is pKa > 6.0? CheckpKa->IsBasic MethodA Select Method A: Acidic C18 (Polar Embedded) IsBasic->MethodA No (Weak Base) MethodB Select Method B: High-pH Hybrid C18 IsBasic->MethodB Yes (Strong Base)

Detailed Protocol: The "High-pH Hybrid" System

This protocol is the recommended "Universal Method" for pyrazole research chemicals. It utilizes high pH to neutralize the basic nitrogen, ensuring sharp peaks and high loadability.

A. Reagents & Materials[1][5][6]
  • Stationary Phase: High-pH stable Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Do not use standard silica columns; they will dissolve at pH 10.

  • Buffer: Ammonium Bicarbonate (NH₄HCO₃), LC-MS Grade.

  • Organic Modifier: Acetonitrile (MeCN).[2]

  • pH Adjuster: Ammonium Hydroxide (NH₄OH).

B. Mobile Phase Preparation[1][6]
  • Mobile Phase A (10mM NH₄HCO₃, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

    • Add approx. 2-3 mL of Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1.

    • Filter through a 0.2 µm nylon filter (essential to remove particulates that damage sub-2µm columns).

  • Mobile Phase B: 100% Acetonitrile.

C. Instrument Parameters
  • Flow Rate: 0.4 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

  • Column Temperature: 40°C (Critical: Higher temperature reduces viscosity and suppresses tautomer separation, sharpening peaks).

  • Detection: UV @ 254 nm (universal aromatic) and 220 nm (amide bonds).

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.095Elution of Hydrophobics
10.095Column Wash
10.15Re-equilibration
13.05Ready for Next Inj.
D. Troubleshooting: The Tautomer Problem

Pyrazoles often exist as annular tautomers (moving hydrogen on the nitrogen ring).

  • Symptom: A split peak or a "saddle" shape peak, even when the compound is pure.

  • Fix: Increase column temperature to 60°C . This increases the rate of tautomeric interconversion to be faster than the chromatographic timescale, coalescing the split peaks into a single sharp peak.

Experimental Workflow Diagram

Workflow Figure 2: Standardized workflow for high-fidelity pyrazole analysis. Sample Sample Prep (Dissolve in 50:50 MeCN:H2O) Filter Filtration (0.2µm PTFE) Sample->Filter Inject Injection (2-5 µL) Filter->Inject Separation Separation (High pH Hybrid C18) Inject->Separation Detect Detection (UV + MS) Separation->Detect Data Data Analysis (Integrate & Calc Purity) Detect->Data

References

  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Retrieved from [Link]

  • Agilent Technologies. (2014).[5] Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. (Contextual citation based on general HILIC principles for bases).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Associated Risks

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is a complex heterocyclic compound. Its structure incorporates three key functional groups that inform its potential hazards and dictate its proper disposal: a pyrazole core, a phenoxy group, and a phenylsulfonyl group. While specific toxicological and ecotoxicological data for this exact molecule are not available, the known properties of these constituent parts suggest that it should be handled as a potentially hazardous substance.

  • Pyrazole Derivatives: Many pyrazole derivatives exhibit biological activity and can be toxic.[1][2] They are used in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

  • Sulfonyl-Containing Compounds: The sulfonyl group is a common functional group in medicinal chemistry.[5] Compounds containing this group should be disposed of carefully, as their decomposition can release sulfur oxides.

  • Phenoxy Compounds: Phenoxy herbicides are known for their potential environmental toxicity, particularly to aquatic life.[6][7] Therefore, it is crucial to prevent the release of phenoxy-containing compounds into the environment.[8]

Given these considerations, 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole must be treated as hazardous waste. Improper disposal, such as discarding it down the drain or in the regular trash, could lead to environmental contamination and potential harm to aquatic ecosystems.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough risk assessment is mandatory. In the absence of a specific SDS, a conservative approach to PPE is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes of the compound, whether in solid or solution form.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[11] Always check glove compatibility charts for the solvents being used.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[11]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust (if solid) or vapors from solutions.[12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole is that it must be managed as hazardous chemical waste.[13]

Step 1: Waste Segregation

  • Solid Waste: Collect any solid 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated solid hazardous waste container.[14]

  • Liquid Waste: Collect any solutions containing 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole in a separate, compatible liquid hazardous waste container.[14]

  • Do Not Mix: Never mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[15] Incompatible chemicals can react, leading to dangerous situations.

Step 2: Waste Container Selection and Labeling

  • Container: Use a robust, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene for many organic solvents).[8]

  • Labeling: All waste containers must be clearly and accurately labeled.[15] The label should include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • Any associated hazard warnings (e.g., "Caution: Chemical Waste," "Handle with Care")

Step 3: Storage of Waste

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Ensure the storage area is away from sources of ignition and incompatible materials.[8] Secondary containment is highly recommended to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[14]

  • The most probable and environmentally sound method for the final disposal of this type of organic compound is high-temperature incineration at a licensed hazardous waste facility.[8] This process ensures the complete destruction of the molecule.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[12]

For a Small Spill (<100 mL or a few grams):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[12]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, must be placed in the hazardous waste container.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure the Area: Restrict access to the spill area.

  • Do Not Attempt to Clean Up: Allow trained emergency response personnel to handle the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole.

DisposalWorkflow Disposal Workflow for 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole Start Waste Generation (Solid or Liquid) Assess Assess Hazards (Assume Hazardous) Start->Assess Segregate Segregate Waste (Solid vs. Liquid) Assess->Segregate Solid_Waste Solid Waste Container (Contaminated PPE, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Solutions) Segregate->Liquid_Waste Label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date and Hazards Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Secure Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Final Disposal via Licensed Contractor (e.g., Incineration) Contact_EHS->Disposal

Sources

Personal protective equipment for handling 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Status: Research Chemical (Novel/Limited Data). Default Hazard Class: Irritant / Potential Sensitizer . Immediate Action: Handle only inside a certified chemical fume hood.

Due to the limited specific toxicological data available for 5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole , this guide applies the Precautionary Principle . Protocols are derived from Structure-Activity Relationships (SAR) of analogous sulfonyl-pyrazoles (e.g., 1-(phenylsulfonyl)pyrazole), which are known skin/eye irritants and potential sensitizers.

Critical Check Requirement
Primary PPE Nitrile Gloves (0.11 mm min), Safety Glasses with Side Shields, Lab Coat.
Engineering Control Mandatory Fume Hood for all open handling (weighing, solubilizing).
Storage Cool (+2°C to +8°C preferred), Dry, Inert Gas (Argon/Nitrogen).
Incompatibility Strong Oxidizers, Strong Bases (risk of sulfonyl hydrolysis).
Part 2: Hazard Identification & Compound Profile[1][2][3]
2.1 Chemical Structure Analysis
  • Core Scaffold: Pyrazole ring (Potential biological activity; analogous to COX-2 inhibitors).

  • Functional Group A (Sulfonyl): Phenylsulfonyl moiety.[1] Risk: Sulfonyl groups often confer sensitizing properties and can hydrolyze under strongly basic conditions to release sulfonic acids.

  • Functional Group B (Ether): Phenoxyethyl group. Risk: Generally stable, but adds lipophilicity, facilitating skin absorption.

2.2 Anticipated GHS Classification (Derived)
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[6][1][5][7]

  • H335: May cause respiratory irritation.[5]

  • H317: May cause an allergic skin reaction (Sensitizer warning due to sulfonyl group).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common to lipophilic organic solids.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)
Hand Protection Single Nitrile Gloves (Min thickness: 0.11mm)Change every 60 mins.Double Gloving (Inner: Nitrile, Outer: Nitrile/Neoprene)Immediate removal upon splash.
Eye/Face Safety Glasses (ANSI Z87.1 / EN166)With side shields.Chemical Goggles Required if working with fine powders outside a hood (discouraged).
Respiratory Fume Hood (Face velocity: 0.5 m/s).No respirator needed if hood is active.N95 / P100 Respirator Only if fume hood is compromised or during large spill cleanup.
Body Lab Coat (Cotton/Polyester blend).Long sleeves, buttoned.Tyvek® Coveralls Recommended for synthesis scale-up (>10g).
Part 4: Operational Protocols
4.1 Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated). While pyrazoles are often stable at RT, refrigeration retards potential hydrolysis of the sulfonyl bond.

  • Atmosphere: Hygroscopic potential is unknown; store under Argon or Nitrogen to prevent moisture uptake.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

4.2 Solubilization & Reaction Setup

This compound is lipophilic.

  • Solvents: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate . Likely insoluble in water.

  • Protocol:

    • Place the receiving vial in the fume hood before opening the compound container.

    • Weigh the solid using a micro-balance inside the hood (or use a draft shield).

    • Add solvent (e.g., DMSO) slowly.

    • Caution: If using DCM, use double gloves as DCM permeates nitrile rapidly, carrying the dissolved compound through to the skin.

4.3 Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the matter and the solvent used.

PPE_Logic Start Start: Handling 5-(1-phenoxyethyl)- 1-(phenylsulfonyl)-1H-pyrazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood SolventType Solvent Type? Solution->SolventType StdPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood->StdPPE Yes RespPPE Respiratory PPE: N95/P100 Mask + Goggles + Nitrile Gloves Hood->RespPPE No (Emergency Only) DCM_Solvent Permeable (e.g., DCM, Chloroform) SolventType->DCM_Solvent Std_Solvent Standard (e.g., DMSO, MeOH) SolventType->Std_Solvent DoubleGlove ENHANCED PPE: Double Gloves (Nitrile) + Change immediately on splash DCM_Solvent->DoubleGlove Std_Solvent->StdPPE

Figure 1: PPE Selection Logic based on physical state and solvent permeability.

Part 5: Emergency Response & Disposal[6]
5.1 Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don goggles and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent pad.

  • Clean: Scoop up material and place in a hazardous waste bag.

  • Decontaminate: Wipe surface with 10% aqueous sodium carbonate (mild base helps neutralize/hydrolyze residues) followed by water and ethanol.

5.2 Waste Disposal[1][3][4][7]
  • Stream: Segregate as Halogenated Organic Waste (due to the sulfonyl/phenyl groups often treated alongside halogenated streams in incineration, though strictly it contains S, N, O).

  • Labeling: "Hazardous Waste - Pyrazole Derivative - Irritant."

  • Prohibited: Do NOT flush down the drain. Toxic to aquatic life (H412 implied for substituted pyrazoles).[2]

5.3 Visualized Workflow: Spill Response

This workflow dictates the sequence of actions for a minor laboratory spill (<5g).

Spill_Response Spill Spill Detected Assess Assess Hazard: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid Dampen Cover with Damp Absorbent Pad Powder->Dampen Absorb Apply Vermiculite or Spill Pillow Liquid->Absorb Collect Collect into Sealed Waste Bag Dampen->Collect Absorb->Collect Wash Wash Surface: 1. 10% Na2CO3 2. Water 3. Ethanol Collect->Wash Report Report to EHS Wash->Report

Figure 2: Step-by-step spill response protocol ensuring containment and decontamination.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling High Potency Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.